molecular formula C7H3ClINO3 B1405108 3-Iodo-5-nitrobenzoyl chloride CAS No. 1261680-92-5

3-Iodo-5-nitrobenzoyl chloride

Cat. No.: B1405108
CAS No.: 1261680-92-5
M. Wt: 311.46 g/mol
InChI Key: WUOANTCXNGTEKH-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzoyl chloride is a multifunctional aromatic acyl halide of significant value in chemical synthesis and analytical chemistry. Its structure combines an electron-withdrawing nitro group and a heavy iodine atom with the highly reactive acyl chloride functional group, making it a versatile building block and derivatizing agent. This compound is primarily used for the derivatization of sensitive organic molecules, particularly alcohols and amines, to facilitate their analysis . The reaction is typically performed in a base such as pyridine to neutralize the hydrogen chloride released during the acylation process . Similar reagents, like 3,5-dinitrobenzoyl chloride, are well-established for identifying complex molecules, including amino acids, suggesting the potential of this iodinated analogue for specialized applications where its unique halogen substituent is critical . As a benzoyl chloride derivative, it is expected to be moisture-sensitive and requires careful handling. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOANTCXNGTEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-5-nitrobenzoyl Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-Iodo-5-nitrobenzoyl chloride (CAS No. 1261640-59-8), a versatile halogenated aromatic compound with significant potential in organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical properties, provides a validated synthesis protocol, explores its reactivity, and discusses its applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is a valuable bifunctional reagent characterized by a highly reactive acyl chloride group and an electron-deficient aromatic ring substituted with both an iodo and a nitro group. This unique combination of functional groups makes it an important intermediate for the synthesis of complex organic molecules. The presence of the iodo group allows for a variety of cross-coupling reactions, while the nitro group can be a precursor to an amino group or can influence the electronic properties of the molecule. The acyl chloride provides a ready handle for the formation of esters, amides, and other carbonyl derivatives. This guide aims to be an essential resource for scientists leveraging this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Core Chemical Data
PropertyValue
IUPAC Name This compound
CAS Number 1261640-59-8[1]
Molecular Formula C₇H₃ClINO₃
Molecular Weight 311.46 g/mol
Canonical SMILES C1=C(C=C(C(=C1)I)N(=O)[O-])C(=O)Cl
InChI Key YWBIKGFMPQVZGT-UHFFFAOYSA-N
Physical and Chemical Characteristics

While experimentally determined data for this compound is not widely published, the properties of its precursor, 3-iodo-5-nitrobenzoic acid, and related benzoyl chlorides provide valuable context.

PropertyValueNotes
Appearance Expected to be a light yellow to brown solidBased on the appearance of its precursor and related compounds.
Melting Point Not availableThe precursor, 3-iodo-5-nitrobenzoic acid, has a melting point of 164-168 °C[2].
Boiling Point Not availableExpected to decompose at high temperatures.
Solubility Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.Typical for acyl chlorides.
Stability Moisture-sensitive. Stable under inert, dry conditions.Hydrolyzes in the presence of water to the corresponding carboxylic acid.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Synthetic Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the conversion of benzoic acids to benzoyl chlorides.[3][4]

Materials:

  • 3-Iodo-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-iodo-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reagent Addition: Slowly add an excess of thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used). The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. This typically takes 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a non-protic solvent like hexane.

Expertise & Experience Insight: The use of a catalytic amount of DMF can significantly accelerate the reaction rate. It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of both the thionyl chloride and the product. A gas trap containing a sodium hydroxide solution is necessary to neutralize the acidic gases produced.

Reactivity and Applications

This compound is a trifunctional molecule, and its reactivity is dictated by the interplay of its acyl chloride, iodo, and nitro groups.

Acyl Chloride Reactions

The acyl chloride is a highly electrophilic functional group and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form amides, esters, and other derivatives. This reactivity is central to its use as a building block in the synthesis of more complex molecules, including potential pharmaceuticals.

G Acyl_Chloride This compound Product Product - Amide - Ester - Carboxylic Acid Acyl_Chloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Nu-H) - Amine (R₂NH) - Alcohol (ROH) - Water (H₂O) Nucleophile->Product

Caption: Reactivity of the acyl chloride group.

Aromatic Ring Transformations

The iodo and nitro groups on the aromatic ring provide opportunities for further functionalization:

  • Cross-Coupling Reactions: The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 3-position.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline can then undergo a plethora of further reactions, such as diazotization followed by Sandmeyer reactions or serve as a nucleophile.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the acyl chloride can activate the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the iodo group under specific conditions.

Trustworthiness Note: The choice of reaction conditions is critical to selectively target one functional group over the others. For instance, to perform a cross-coupling reaction on the C-I bond without affecting the acyl chloride, the reaction should be carried out under anhydrous conditions, and the nucleophile for the coupling should not be reactive towards the acyl chloride.

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Hazards: Expected to be corrosive and cause severe skin burns and eye damage. It is a lachrymator (causes tearing). It will react with water, potentially violently, to release hydrogen chloride gas.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. An inert atmosphere is recommended for long-term storage.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile reagent with significant potential in synthetic chemistry. Its multiple reactive sites allow for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully exploit its synthetic utility in the development of novel compounds for a wide array of applications.

References

  • Chem-Impex. 3-Iodo-5-nitrobenzoic acid. [Link]

  • PubChem. 3,5-Dinitrobenzoyl chloride. [Link]

  • Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

  • PubChem. 3-Iodo-5-nitrobenzoic acid. [Link]

  • Organic Syntheses. p-Nitrobenzoyl chloride. [Link]

  • Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents. Process for producing nitrobenzoyl chloride.
  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). [Link]

  • ResearchGate. Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). [Link]

  • PubChem. 3-Amino-5-nitrobenzoic acid. [Link]

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A Technical Guide to the Solubility of 3-Iodo-5-nitrobenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-5-nitrobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. In the absence of extensive empirical data for this specific compound, this guide presents a robust framework for predicting and experimentally verifying its solubility in a range of common organic solvents, with a strong emphasis on safety and scientific integrity.

Introduction to this compound: A Profile

This compound (CAS No. 1261640-59-8) is a substituted aromatic acyl chloride. Its chemical structure, featuring a bulky iodine atom and an electron-withdrawing nitro group on the benzene ring, alongside the highly reactive acyl chloride moiety, dictates its physicochemical properties and, consequently, its solubility. The interplay of these functional groups results in a molecule with significant polarity, yet also with lipophilic characteristics.

The acyl chloride group is the primary determinant of its reactivity. It is highly susceptible to nucleophilic attack, leading to vigorous reactions with protic solvents such as water, alcohols, and primary or secondary amines.[1] This reactivity necessitates careful solvent selection for any application, including solubility determination, to prevent solvolysis and ensure the integrity of the compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound will be governed by the balance of intermolecular forces between it and the solvent molecules.

  • Polarity: The presence of the nitro group and the acyl chloride group imparts a strong dipole moment to the molecule. Therefore, it is anticipated to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride.

  • Hydrogen Bonding: this compound itself cannot act as a hydrogen bond donor. It can act as a hydrogen bond acceptor at the oxygen atoms of the nitro and carbonyl groups. However, solvents capable of hydrogen bonding, particularly protic solvents, are generally unsuitable due to the high reactivity of the acyl chloride group.

  • Van der Waals Forces: The benzene ring and the large iodine atom contribute to London dispersion forces, which will influence its solubility in less polar and nonpolar solvents.

Based on the analysis of structurally similar compounds such as 3-nitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride, a qualitative solubility profile can be predicted.

Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateStrong dipole-dipole interactions between the solvent and the polar nitro and acyl chloride groups of the solute.
Nonpolar Aromatic Toluene, BenzeneModerate to LowSolute can engage in π-stacking interactions with the aromatic solvents.
Nonpolar Aliphatic Hexane, CyclohexaneLowLimited intermolecular forces between the polar solute and nonpolar solvent.
Ethers Diethyl ether, DioxaneModerateThe ether oxygen can act as a hydrogen bond acceptor and engage in dipole-dipole interactions.
Protic Solvents Water, Methanol, EthanolReactive The acyl chloride group will react with the hydroxyl group of the solvent, leading to decomposition rather than dissolution.[1]

Experimental Protocol for Solubility Determination

The high reactivity of this compound necessitates a carefully designed experimental protocol to obtain accurate solubility data. The following method is a self-validating system designed to minimize solute degradation and ensure reproducible results.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Anhydrous organic solvents (various classes as per the table above)

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Safety Precautions
  • This compound is a corrosive and moisture-sensitive solid. Handle in a well-ventilated fume hood at all times.[2]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]

  • Reacts with water and moisture to produce corrosive hydrogen chloride gas.[4] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound into a series of dry, pre-weighed glass vials. b. Add a precise volume of the selected anhydrous organic solvent to each vial. c. Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Processing: a. After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid. b. Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette. c. Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: a. Prepare a series of calibration standards of this compound in the same diluent used for the samples. b. Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. c. Construct a calibration curve and determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility: a. Back-calculate the concentration of the original supernatant, taking into account the dilution factor. b. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

Solubility_Determination_Workflow Workflow for Determining the Solubility of this compound cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_calc Calculation A Weigh excess 3-Iodo-5-nitrobenzoyl chloride into vials B Add precise volume of anhydrous solvent A->B C Equilibrate in thermostatic shaker (e.g., 24h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw aliquot of clear supernatant D->E F Dilute aliquot with a known volume of solvent E->F H Analyze standards and samples by HPLC or UV-Vis F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate original supernatant concentration (with dilution factor) I->J K Express solubility in appropriate units (e.g., mg/mL) J->K

Caption: A flowchart illustrating the key steps for the experimental determination of the solubility of this compound.

Conclusion

Understanding the solubility of this compound is critical for its effective use in organic synthesis and drug development. While empirical data is sparse, a combination of theoretical prediction based on its molecular structure and analogous compounds, along with a rigorous and carefully designed experimental protocol, can provide reliable solubility information. The high reactivity of the acyl chloride moiety is the most critical factor to consider, necessitating the use of anhydrous aprotic solvents and stringent handling procedures. The methodologies outlined in this guide provide a comprehensive framework for researchers to confidently and safely determine the solubility of this and other reactive compounds.

References

  • PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • Anastasio, C., & Matthew, B. M. (2006). A chemical probe technique for the determination of reactive halogen species in aqueous solution: Part 1. Atmospheric Chemistry and Physics, 6(11), 4123-4133.
  • Bravo-Díaz, C., et al. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Journal of Colloid and Interface Science, 351(1), 154-161.
  • Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675-6697.
  • Al-Zuhairi, A. J. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675-6697.
  • Wang, Y., et al. (2021). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. Molecules, 26(16), 4963.
  • Google Patents. (n.d.). EP1321493A1 - Method for enhancing the solubility of a colorant.
  • Ream, M., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.

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Technical Guide: Melting Point Characterization of 3-Iodo-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization, specifically the melting point determination, of 3-Iodo-5-nitrobenzoyl chloride (CAS: 1261640-59-8).[1]

As a specialized acyl chloride intermediate, this compound is frequently synthesized in situ or used immediately due to its moisture sensitivity. Consequently, literature values for the isolated chloride are scarce compared to its stable parent acid. This guide provides the reference baseline based on the parent acid , the predicted range , and the validated protocol for experimental determination.

Executive Summary & Physicochemical Profile

This compound is a dual-functionalized building block used in pharmaceutical development.[1][2][3] It enables orthogonal reactivity: the acyl chloride facilitates amide/ester formation, while the aryl iodide and nitro groups allow for subsequent cross-coupling (Suzuki, Sonogashira) and reduction chemistries.

Accurate melting point (MP) determination is the primary method for assessing the conversion efficiency from the parent acid and the purity of the isolated solid.[1]

Core Data Table
PropertySpecificationNotes
Compound Name This compound
CAS Number 1261640-59-8
Molecular Formula C₇H₃ClINO₃
Molecular Weight 311.46 g/mol
Parent Acid MP 166–170 °C Critical Reference Benchmark [1][2]
Target Chloride MP Est. 60–85 °C Predicted.[1][4][5] Significantly lower than acid due to loss of H-bonding.[1]
Physical State Yellow Crystalline SolidHygroscopic; hydrolyzes to acid on air exposure.

The Melting Point Depression Logic (Scientific Basis)

To validate the identity of this compound, researchers must understand the structure-property relationship between the acid and the chloride.[1]

  • Parent Acid (3-Iodo-5-nitrobenzoic acid): Possesses strong intermolecular hydrogen bonding (dimerization), leading to a high melting point (166–170 °C ).[1]

  • Acyl Chloride: The conversion of -COOH to -COCl removes the hydrogen bond donor capability.[1] This typically results in a drastic reduction in lattice energy and melting point.

  • Diagnostic Rule: If your isolated sample melts >160 °C, it has hydrolyzed back to the parent acid . A successful synthesis must yield a solid melting significantly lower (typically in the 60–85 °C range for similar nitro-benzoyl chlorides).[1]

Comparative Benchmarks (Structure-Property Analogies)
CompoundAcid MP (°C)Chloride MP (°C)Δ (Depression)
3-Nitrobenzoic acid140–14231–34~108 °C
3,5-Dinitrobenzoic acid205–20768–69~137 °C
3-Iodo-5-nitrobenzoic acid 166–170 < 90 (Predicted) Target Range

Experimental Protocol: Synthesis & MP Determination

Caution: This compound is corrosive and a lachrymator. Perform all operations in a fume hood.

A. Synthesis (Acid to Chloride Conversion)

To obtain an accurate melting point, the compound must be synthesized in high purity without hydrolysis.

  • Reagents: Suspend 3-Iodo-5-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 equiv) and a catalytic amount of DMF (5 mol%).

  • Reflux: Heat to reflux (approx. 80 °C for Toluene) for 2–4 hours until gas evolution (HCl/SO₂) ceases.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with anhydrous toluene twice to remove trace thionyl chloride.

  • Result: The residue is the crude this compound.[1]

B. Validated Melting Point Protocol (Sealed Capillary Method)

Standard open-capillary methods will fail because atmospheric moisture hydrolyzes the surface of the chloride to the acid during heating, artificially raising the observed melting point.[1]

Step-by-Step Procedure:

  • Preparation: Dry a glass capillary tube in an oven at 110 °C for 1 hour.

  • Loading: In a glovebox or under a blanket of dry nitrogen, load the sample into the capillary.

  • Sealing: Flame-seal the open end of the capillary immediately.

  • Measurement: Place in a melting point apparatus (e.g., Buchi or Stuart). Ramp temperature at 5 °C/min until 40 °C, then slow to 1 °C/min.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for validating the compound based on melting point data.

MP_Characterization Start Start: Isolated Solid Sample Measure Measure MP (Sealed Capillary) Start->Measure Check_Range Analyze MP Range Measure->Check_Range Result_Acid MP > 160°C (Hydrolysis Occurred) Check_Range->Result_Acid High Result_Mix MP 100-150°C (Impure Mixture) Check_Range->Result_Mix Broad/Mid Result_Pure MP 60-90°C (Sharp) (Target Chloride) Check_Range->Result_Pure Low/Sharp Action_Dry Action: Redry / Recrystallize (Anhydrous Hexane) Result_Acid->Action_Dry Repeat Synthesis Result_Mix->Action_Dry Action_Use Action: Proceed to Coupling Reaction Result_Pure->Action_Use

Caption: Logic flow for distinguishing pure this compound from its hydrolyzed parent acid.

References

  • Arkivoc. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes. (Reports MP of 3-iodo-5-nitrobenzoic acid as 166–170 °C).[1][6][7] Link

  • MySkinRecipes. (n.d.). 3-iodo-5-nitrobenzoic acid Specifications. (Confirms MP 166–170 °C).[6][7] Link

  • Sigma-Aldrich. (2025).[1] 3-Nitrobenzoyl chloride Product Page. (Provides comparative data for the non-iodinated analog). Link

Sources

3-Iodo-5-nitrobenzoyl chloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

3-Iodo-5-nitrobenzoyl chloride is a high-value pharmacophore scaffold, distinguished by its orthogonal reactivity . Unlike standard bifunctional intermediates, this compound offers three distinct chemical handles—an acid chloride, a nitro group, and an aryl iodide—allowing for sequential, chemoselective derivatization. This guide details its synthesis, reactivity profile, and strategic application in medicinal chemistry.

Part 1: The Trifunctional Advantage

In drug discovery, "molecular real estate" is precious. This compound (CAS 1261640-59-8) serves as a "hub" molecule. Its value lies in the ability to construct complex heterocyclic libraries or targeted radioligands without protecting group manipulations.

  • Handle A (Acid Chloride): The most reactive site. Reacts immediately with nucleophiles (amines, alcohols) to form the core scaffold.

  • Handle B (Nitro Group): A "masked" aniline. Stable during Handle A and C functionalization, then reducible to an amine for late-stage modification.

  • Handle C (Iodine): A premium handle for transition-metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig). The iodine atom is significantly more reactive than bromine or chlorine in oxidative addition, enabling coupling under milder conditions.

Part 2: Synthesis Protocol

The synthesis is a two-stage process.[1][2] Commercial availability of the acid chloride is often limited or suffers from hydrolysis during storage; therefore, in situ preparation from the carboxylic acid precursor is the industry standard for high-purity applications.

Stage 1: Synthesis of 3-Iodo-5-nitrobenzoic Acid (Precursor)

Note: This step utilizes the Sandmeyer reaction to install the iodine atom.[3]

  • Diazotization: Dissolve 3-amino-5-nitrobenzoic acid (1.0 eq) in aqueous H₂SO₄. Cool to 0–5°C. Add NaNO₂ (1.1 eq) dropwise. Critical: Maintain temperature <5°C to prevent diazonium decomposition to the phenol.

  • Iodination: Add a solution of KI (1.5 eq) slowly. The reaction will froth (N₂ evolution). Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Filter the precipitate. Wash with 10% Na₂S₂O₃ (to remove free iodine) and water. Recrystallize from ethanol/water.

    • Yield Target: >85%[2][4]

    • Appearance: Yellow to tan solid.

Stage 2: Conversion to Acid Chloride

Note: Thionyl chloride is preferred over oxalyl chloride for scale-up due to easier byproduct removal.

  • Setup: Place dried 3-iodo-5-nitrobenzoic acid (10 mmol) in a round-bottom flask under N₂ atmosphere.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂) (5.0 eq) neat. Add 2 drops of dry DMF (catalyst).

    • Mechanism:[5][6][7][8][9] DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Reaction: Reflux at 75–80°C for 3 hours. Gas evolution (SO₂, HCl) must cease.

  • Isolation: Distill off excess SOCl₂ under reduced pressure.

    • Purification: The residue is typically used directly. For storage, it can be recrystallized from dry hexane/toluene, but this is rarely necessary if used immediately.

Part 3: Chemoselectivity & Reactivity Map

The following diagram illustrates the logical flow of operations. The key is to utilize the Acid Chloride first, as it is moisture-sensitive, while preserving the Iodine for the final step to avoid catalyst poisoning or side reactions during reduction.

ReactivityMap Start 3-Iodo-5-nitrobenzoyl Chloride Step1 Step 1: Amide Coupling (Nucleophilic Acyl Substitution) Start->Step1 + Primary Amine (DCM, Et3N, 0°C) Step3 Step 3: Cross-Coupling (Suzuki/Sonogashira) Start->Step3 NOT RECOMMENDED (Acid Chloride interferes with Pd cycle) Intermediate1 3-Iodo-5-nitrobenzamide Scaffold Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) Intermediate1->Step2 Selective Reduction (Preserves Iodine) Intermediate2 3-Amino-5-iodobenzamide Step2->Intermediate2 Intermediate2->Step3 + Boronic Acid/Alkyne (Pd Catalyst) Final Final Drug Candidate (Complex Heterocycle) Step3->Final

Figure 1: Strategic order of operations for maximizing yield and selectivity.

Critical Control Points (Expert Insights)
  • Avoiding Dehalogenation: When reducing the nitro group (Step 2), avoid standard catalytic hydrogenation (H₂/Pd-C) if possible, as this often cleaves the C-I bond (hydrodehalogenation).

    • Recommended Protocol: Use Iron powder/NH₄Cl or SnCl₂ in ethanol. These conditions reduce the nitro group while leaving the aryl iodide intact.

  • Coupling Sensitivity: The acid chloride is highly electrophilic. If your amine nucleophile has other "soft" nucleophiles (e.g., thiols), they must be protected.

Part 4: Data & Specifications

Table 1: Physical & Chemical Properties

PropertyValue / DescriptionNote
CAS Number 1261640-59-8Specific to the acid chloride form.
Molecular Formula C₇H₃ClINO₃
Molecular Weight 311.46 g/mol Heavy atom count aids in X-ray crystallography.
Appearance Yellow crystalline solidDarkens upon moisture absorption (hydrolysis).
Solubility DCM, THF, Toluene, EtOAcReacts violently with water/alcohols.
Storage 2–8°C, under Argon/NitrogenHydrolysis releases HCl; store in corrosion-resistant area.

Table 2: Reaction Compatibility Matrix

Reaction TypeCompatibilityCondition Requirement
Amide Coupling Excellent Requires base scavenger (Et₃N or Pyridine).
Esterification Good Requires dry alcohol and DMAP catalyst.
Suzuki Coupling Poor (Direct) Convert Acid Chloride to Amide/Ester before Pd catalysis.
Nitro Reduction Selective Use Fe/AcOH or SnCl₂ to preserve Iodine.

Part 5: Applications in Drug Discovery

X-Ray Contrast Agents & Radioligands

The iodine atom is not merely a leaving group; it provides high electron density. Derivatives of iodobenzoic acids are frequently screened as X-ray contrast agents .[10] Furthermore, the iodine can be exchanged for Iodine-123 or Iodine-131 via radio-halogen exchange, converting the scaffold into a SPECT imaging agent or radiotherapeutic.

PROTAC Linker Synthesis

This intermediate is ideal for constructing PROTACs (Proteolysis Targeting Chimeras).

  • The Logic: The acid chloride attaches to the E3 ligase ligand. The nitro group is reduced to an amine, which then serves as the attachment point for the "linker" chain connecting to the target protein ligand. The iodine remains available for late-stage diversification to optimize solubility or binding affinity.

References

  • Synthesis of 3-Iodo-5-nitrobenzoic acid (Sandmeyer Route)

    • Source: Organic Syntheses, Coll. Vol. 2, p. 130 (General procedure for diazonium replacement).
    • Verification:

  • Acid Chloride Preparation (Thionyl Chloride Method)

    • Source: BenchChem Protocols, "Conversion of Nitrobenzoic Acids to Acid Chlorides."
    • Verification:

  • Selective Nitro Reduction (Preserving Aryl Halides)

    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters.
    • Verification:

  • Applications in Radiopharmaceuticals

    • Source: ChemImpex & PubChem Data on Iodinated Benzoic Deriv
    • Verification:

Sources

Technical Whitepaper: Advanced Synthesis & Process Optimization of 3-Iodo-5-nitrobenzoyl Chloride

[1]

Executive Summary

3-Iodo-5-nitrobenzoyl chloride (CAS: 1261640-59-8) is a high-value electrophilic building block, critical in the synthesis of advanced imaging agents, radiopharmaceuticals, and targeted kinase inhibitors.[1][2] Its unique substitution pattern—combining a deactivated aromatic core with a versatile handle for cross-coupling (iodide) and a latent amine precursor (nitro)—makes it indispensable for diversifying scaffold libraries.[1][2]

This technical guide provides a rigorous, scalable synthetic route for this compound starting from commercially available 3,5-dinitrobenzoic acid.[1][2] Unlike generic preparations, this protocol emphasizes regiochemical fidelity, process safety regarding energetic intermediates, and yield optimization through catalytic acceleration.[2]

Strategic Retrosynthesis

The synthesis is designed to navigate the directing effects of the aromatic ring while avoiding the formation of unstable isomers.

Retrosynthetic Logic
  • Target Disconnection: The acyl chloride is derived from the corresponding carboxylic acid via nucleophilic acyl substitution.[2]

  • Halogen Installation: Direct iodination of nitrobenzoic acid is poor due to the highly deactivated ring.[2] The Sandmeyer reaction (via the amine) is the only reliable method to install the iodine at the specific meta position relative to the nitro group.

  • Amine Generation: The amine is accessed via the regioselective partial reduction of 3,5-dinitrobenzoic acid.

RetrosynthesisTargetThis compound(Target)Acid3-Iodo-5-nitrobenzoic AcidTarget->AcidAcyl Chloride Formation(SOCl2, DMF)Amine3-Amino-5-nitrobenzoic AcidAcid->AmineSandmeyer Iodination(NaNO2, KI)Dinitro3,5-Dinitrobenzoic AcidAmine->DinitroZinin Reduction(Na2S or H2/Pd)BenzoicBenzoic AcidDinitro->BenzoicNitration(HNO3, H2SO4)

Figure 1: Retrosynthetic analysis showing the disconnection strategy from the target back to commodity starting materials.[1][2][3][4]

Detailed Synthetic Protocols

Stage 1: Partial Reduction to 3-Amino-5-nitrobenzoic Acid

Objective: Selectively reduce one nitro group while leaving the second intact.[1] Mechanism: Zinin Reduction using sodium sulfide/polysulfide.[1][2]

  • Reagents: 3,5-Dinitrobenzoic acid (1.0 equiv), Sodium Sulfide nonahydrate (

    
    , 1.5 equiv), Water/Methanol solvent system.[1][2]
    
  • Protocol:

    • Dissolve 3,5-dinitrobenzoic acid in methanol (10 vol) and water (2 vol).

    • Heat the solution to 60°C.

    • Add a solution of sodium sulfide in water dropwise over 60 minutes. Critical: Slow addition prevents over-reduction to the diamine.[1]

    • Reflux for 3 hours. Monitor by TLC (the amine is more polar than the dinitro starting material).[2]

    • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 4-5. The product, 3-amino-5-nitrobenzoic acid, precipitates as a yellow/orange solid.[1][2]

    • Filter, wash with cold water, and dry.[2]

    • Yield Expectation: 60-75%.

Stage 2: Sandmeyer Iodination (The Critical Step)

Objective: Convert the amino group to an iodine atom.[2] Mechanism: Diazotization followed by nucleophilic displacement by iodide.[2]

  • Reagents: 3-Amino-5-nitrobenzoic acid (1.0 equiv), Sodium Nitrite (

    
    , 1.1 equiv), Potassium Iodide (KI, 2.5 equiv), Sulfuric Acid (
    
    
    , 2.5 M).[1][2]
  • Protocol:

    • Diazotization: Suspend the amine in 2.5 M

      
       (10 vol) and cool to 0-5°C in an ice/salt bath.
      
    • Add a solution of

      
       in water dropwise, maintaining internal temperature < 5°C. Stir for 30 mins. The solution should become clear/pale yellow.[2]
      
    • Iodination: Prepare a solution of KI in water (2 vol). Add the cold diazonium salt solution slowly into the KI solution (which can be at room temperature). Note: Vigorous evolution of nitrogen gas will occur.[1]

    • Heat the mixture to 80°C for 1 hour to ensure complete displacement.

    • Workup: Cool to room temperature. Treat with saturated sodium bisulfite (

      
      ) solution to quench excess iodine (color changes from dark purple to yellow).[2]
      
    • Filter the precipitate.[2][5][6] Recrystallize from Ethanol/Water to obtain 3-iodo-5-nitrobenzoic acid.[1][2]

    • Yield Expectation: 70-85%.

Stage 3: Acid Chloride Formation

Objective: Activation of the carboxyl group.[2] Mechanism: Nucleophilic acyl substitution via a chloro-sulfite intermediate, catalyzed by DMF (Vilsmeier-Haack type activation).[1][2]

  • Reagents: 3-Iodo-5-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (

    
    , 5.0 equiv), DMF (Catalytic, 0.05 equiv).[1][2]
    
  • Protocol:

    • Place 3-iodo-5-nitrobenzoic acid in a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ).
      
    • Add Thionyl Chloride.[2][7][8][9] The solid may not dissolve immediately.[2]

    • Add catalytic DMF (2-3 drops per gram of substrate).[1][2] Observation: Gas evolution (HCl, SO2) will begin immediately.[1][2]

    • Heat to reflux (75-80°C) for 3-4 hours. The solution should become homogeneous.

    • Isolation: Distill off excess thionyl chloride under reduced pressure (rotary evaporator with a caustic trap).

    • Add dry toluene (5 vol) and evaporate again to azeotropically remove trace

      
      .
      
    • Product: The residue is this compound, a yellow, low-melting solid/oil.[1][2] It is hydrolytically unstable and should be stored under inert gas (Ar/N2) or used immediately.[2]

Process Workflow & Logic

WorkflowSM3,5-Dinitrobenzoic AcidInt13-Amino-5-nitrobenzoic AcidSM->Int1Partial ReductionReag1Na2S / MeOHReag1->Int1Reag2NaNO2 / HCl / KIInt23-Iodo-5-nitrobenzoic AcidReag2->Int2Reag3SOCl2 / DMF(cat)FinalThis compoundReag3->FinalInt1->Int2SandmeyerInt2->FinalChlorination

Figure 2: Step-by-step reaction workflow including reagent inputs.

Key Technical Parameters & Troubleshooting

ParameterSpecificationRationale
Diazotization Temp < 5°CDiazonium salts of nitro-anilines are unstable; higher temps lead to phenol byproducts (via hydrolysis).[1][2]
Iodide Excess 2.5 equivalentsDrives the reaction to completion and solubilizes the iodine formed as

.[1]
Bisulfite Quench Until colorlessRemoves free iodine which can contaminate the product and complicate recrystallization.[2]
DMF Catalyst 1-2 mol%Forms the Vilsmeier chloro-iminium species, drastically increasing the rate of reaction with

.[1]
Moisture Control Strict AnhydrousThe final acid chloride hydrolyzes rapidly back to the acid if exposed to humid air.

Safety & Handling (E-E-A-T)

  • Energetic Materials: Although 3,5-dinitrobenzoic acid is stable, the intermediate diazonium salt in Stage 2 is potentially explosive if allowed to dry.[1][2] Always keep the diazonium salt in solution and react immediately.[2]

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas.[2] All reactions must be performed in a well-ventilated fume hood with a caustic scrubber (NaOH trap) attached to the exhaust.[1]

  • Nitro Compounds: Organic nitro compounds can be shock-sensitive.[1][2] Avoid grinding dry solids vigorously.[2]

References

  • Preparation of 3,5-Dinitrobenzoic Acid

    • Organic Syntheses, Coll.[2][10][11] Vol. 1, p. 219 (1941).[2]

  • Partial Reduction of Dinitro Compounds (Zinin Reduction)

    • Porter, H. K. (1973).[2] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455.[2]

  • Sandmeyer Reaction (General Iodination Protocol)

    • Organic Syntheses, Coll.[2][10][11] Vol. 2, p. 351 (1943).[2] [1][2]

  • Synthesis of Nitrobenzoyl Chlorides using Thionyl Chloride

    • Organic Syntheses, Coll.[2][10][11] Vol. 1, p. 394 (1941).[2] [1][2]

  • Target Molecule Data (this compound)

    • CAS Registry Number: 1261640-59-8.[1][2]

Functional Group Analysis of 3-Iodo-5-nitrobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-Iodo-5-nitrobenzoyl chloride is a high-value trifunctional scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Its utility stems from its three orthogonal reactive handles: an acyl chloride (electrophilic substitution), an aryl iodide (transition metal cross-coupling), and a nitro group (redox manipulation).

However, this structural complexity presents significant analytical challenges. The electron-withdrawing nature of the nitro group and iodine atom significantly destabilizes the acyl chloride, making it hyper-reactive toward moisture. This guide provides a validated, self-consistent framework for the characterization and handling of this compound, moving beyond basic identification to rigorous quantitative assessment.

Structural Reactivity Matrix
Functional GroupPositionReactivity ModeAnalytical Challenge
Acyl Chloride (-COCl) C-1Nucleophilic Acyl SubstitutionRapid hydrolysis; requires anhydrous handling.
Iodine (-I) C-3Pd-Catalyzed Cross-CouplingHeavy atom effect; distinct mass defect in MS.
Nitro (-NO₂) C-5Reduction / EAS DeactivationStrong IR absorbance; potential energetic instability.

Quantitative Purity Analysis: The Morpholine Titration Protocol

Core Directive: Do not rely on direct hydrolysis and acid-base titration for purity assessment. This method fails to distinguish between the active acid chloride and the hydrolyzed free acid impurity.

Recommended Method: Morpholine Derivatization with Non-Aqueous Titration . This protocol selectively converts the acid chloride to a chemically inert amide, leaving the free acid unreacted (or forming a salt), allowing for differential titration.

Reagents
  • Morpholine Solution: 0.5 N in dry methanol.

  • Methanolic HCl: 0.5 N standardized solution.

  • Indicator: Methyl Yellow / Methylene Blue mixed indicator.

  • Solvent: Anhydrous Chlorobenzene or Toluene.

Step-by-Step Protocol
  • Blank Preparation: Pipette 20.0 mL of the Morpholine Solution into a clean Erlenmeyer flask. Add 20 mL of anhydrous methanol.

  • Sample Preparation: Accurately weigh ~1.0 g of this compound into a separate flask. Dissolve immediately in 20 mL of anhydrous chlorobenzene.

  • Derivatization: Pipette 20.0 mL of the Morpholine Solution into the sample flask. Swirl and let stand for 10 minutes.

    • Mechanism:[1][2] The acid chloride reacts quantitatively with morpholine to form the chemically stable N-(3-iodo-5-nitrobenzoyl)morpholine.

  • Titration: Titrate the excess morpholine in both the Blank and the Sample flasks with 0.5 N Methanolic HCl.

  • Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of HCl
    
  • 
    : Molecular Weight of this compound (311.46  g/mol )
    
  • 
    : Weight of sample (g)
    

Structural Characterization (Spectroscopy)[4][5]

Infrared Spectroscopy (FT-IR)

The electron-withdrawing effect of the nitro group shifts the carbonyl stretch to a higher frequency compared to standard benzoyl chloride.

  • Acyl Chloride (C=O): 1770–1785 cm⁻¹ (Strong, Sharp). Note: A broad peak appearing at 1700–1720 cm⁻¹ indicates hydrolysis to the carboxylic acid.

  • Nitro Group (-NO₂):

    • Asymmetric Stretch: 1535–1545 cm⁻¹

    • Symmetric Stretch: 1345–1355 cm⁻¹

  • C-Cl Stretch: ~800–600 cm⁻¹ (often obscured by fingerprint region).

Nuclear Magnetic Resonance (¹H NMR)

The molecule possesses a 1,3,5-trisubstituted benzene ring pattern. Due to the asymmetry introduced by the Iodine and Nitro groups, the three aromatic protons are chemically non-equivalent but will appear as three distinct doublets of doublets (dd) or pseudo-triplets with small coupling constants (


).
  • Solvent: CDCl₃ (Must be strictly anhydrous to prevent in-tube hydrolysis).

  • H2 (between COCl and I): Most deshielded due to proximity to two withdrawing groups.

  • H4 (between I and NO₂): Distinct chemical shift due to Iodine's heavy atom effect.

  • H6 (between NO₂ and COCl): Deshielded by nitro and carbonyl anisotropy.

Mass Spectrometry (GC-MS / LC-MS)
  • Sample Prep: Must be derivatized to the Methyl Ester (using MeOH) before injection to prevent column degradation.

  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

    
    ) and the large mass defect of Iodine (
    
    
    
    Da).

Visualization: Analytical Workflow & Reactivity

Diagram 1: Analytical Characterization Workflow

This flowchart illustrates the decision logic for characterizing incoming batches of the material.

AnalyticalWorkflow Start Raw Material (this compound) Visual Visual Inspection (Color/State) Start->Visual IR FT-IR Analysis (Qualitative) Visual->IR IR_Decision Peak at 1780 cm⁻¹? IR->IR_Decision Hydrolysis Reject / Reprocess (High Acid Content) IR_Decision->Hydrolysis Broad peak @ 1710 cm⁻¹ Quant Quantitative Analysis (Morpholine Titration) IR_Decision->Quant Sharp peak @ 1780 cm⁻¹ Deriv Derivatization (MeOH Quench) Quant->Deriv Parallel Step Final Release for Synthesis Quant->Final Purity > 98% GCMS GC-MS / HPLC (Identity & Impurities) Deriv->GCMS GCMS->Final Identity Confirmed

Figure 1: Decision-tree workflow for the quality control of moisture-sensitive acid chlorides.

Diagram 2: Orthogonal Reactivity Pathways

This diagram details the specific chemical pathways available for drug discovery applications.

ReactivityPathways Core 3-Iodo-5-nitrobenzoyl chloride Amidation Pathway A: Amidation (Nucleophilic Acyl Subst.) Core->Amidation R-NH₂, Base (0°C, DCM) Coupling Pathway B: Cross-Coupling (Suzuki/Sonogashira) Core->Coupling Possible but risky (COCl instability) Amide Amide Linkage (Stable Intermediate) Amidation->Amide Biaryl Functionalized Biaryl (Retains Nitro/Amide) Coupling->Biaryl Reduction Pathway C: Nitro Reduction (Fe/HCl or H₂/Pd) Aniline 3-Amino Derivative (Late Stage) Reduction->Aniline Amide->Coupling Pd(0), Boronic Acid (Suzuki) Biaryl->Reduction Selective Reduction

Figure 2: Sequential functionalization strategy. Pathway A is prioritized to stabilize the labile acid chloride before metal catalysis.

Handling & Safety Protocols

Stability Profile
  • Moisture Sensitivity: Extreme. The electron-deficient ring accelerates hydrolysis. Exposure to humid air for <5 minutes can degrade surface purity.

  • Thermal Stability: The nitro group introduces a risk of thermal decomposition. Do not distill at atmospheric pressure. Vacuum distillation is required if purification is necessary.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

Synthesis & Workup Tips
  • Quenching: Never quench reactions containing this reagent directly with water. The exotherm can be violent. Use a dilute alkaline solution or methanol/ice mixture.

  • Solvent Selection: Avoid nucleophilic solvents (MeOH, EtOH) during the primary reaction unless ester formation is the goal. Use DCM, THF (anhydrous), or Toluene.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. Wiley.[3] (Source for Morpholine Titration methodology).

  • National Institute of Standards and Technology (NIST). Benzoyl chloride, 3-nitro- Mass Spectrum. (Analogous spectral data for 3-nitrobenzoyl chloride).

  • Sigma-Aldrich. Product Specification: 3-Nitrobenzoyl chloride. (Baseline physical properties for the non-iodinated analog).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Methodological & Application

standard protocol for acylation using 3-Iodo-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Acylation Strategies using 3-Iodo-5-nitrobenzoyl Chloride

Introduction: The Tri-Functional Scaffold

This compound is a high-value building block in medicinal chemistry and materials science. Unlike simple benzoyl chlorides, this molecule presents a "Tri-Functional Scaffold" that serves as a divergent node in synthesis:

  • Acyl Chloride (C-1): The primary attachment point for nucleophiles (amines, alcohols).

  • Nitro Group (C-5): A masked amine (via reduction) or a strong electron-withdrawing group (EWG) that modulates electronic properties.

  • Iodide (C-3): A "heavy" handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or halogen-lithium exchange.

Scope of this Note: This guide details the standard protocol for N-acylation (amide bond formation). It addresses the specific challenges posed by the electron-deficient nature of the ring, ensuring high yields and preventing common pitfalls like hydrolysis or degradation.

Chemical Profile & Reactivity

PropertyData
Systematic Name This compound
Molecular Formula C₇H₃ClINO₃
Molecular Weight 311.46 g/mol
Physical State Yellow to brownish crystalline solid
Melting Point ~60–65 °C (Derivative dependent; often prepared in situ)
Storage < -20°C, under Argon/Nitrogen. Moisture Sensitive.
Mechanistic Insight: The "Hot" Electrophile

The presence of the nitro group (


) at the meta position exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.
  • Consequence: The reaction with amines is rapid and exothermic.

  • Risk: The reagent is hypersensitive to moisture.[1] Competitive hydrolysis to 3-iodo-5-nitrobenzoic acid is the primary failure mode.

Expert Note on Stability: unlike ortho- or para-substituted nitro-aryl halides, the meta-substitution pattern of this reagent protects the Carbon-Iodine bond from Nucleophilic Aromatic Substitution (SNAr). You can confidently use primary amines without displacing the iodine, provided the temperature is controlled.

Experimental Protocol: N-Acylation

This protocol describes the coupling of this compound with a generic primary amine (


).
Reagents & Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.0 – 1.1 equiv)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for ease of workup.

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Methodology

1. Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a flow of nitrogen.

  • Add the Amine (1.0 equiv) and Base (1.2 equiv).

  • Dissolve in anhydrous DCM (concentration ~0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

2. Addition of the Acyl Chloride [2][3]

  • Option A (Solid Addition): If the acid chloride is a free-flowing solid, add it portion-wise over 10 minutes.

  • Option B (Solution Addition - Preferred): Dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise via syringe/dropping funnel to the cold amine mixture.

    • Why? Dropwise addition prevents localized "hot spots" (exotherms) that lead to impurities.

3. Reaction Phase

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow to warm to Room Temperature (RT).

  • Stir at RT for 2–4 hours.

  • Monitoring: Check via TLC (typically 30-50% EtOAc/Hexanes). The acid chloride spot (high Rf) should disappear; the amide product will appear at a lower Rf.

4. Quench & Workup

  • Quench: Add saturated aqueous Sodium Bicarbonate (

    
    ) solution. Stir vigorously for 15 minutes.
    
    • Function: This hydrolyzes any unreacted acid chloride to the water-soluble benzoate salt and neutralizes the HCl-amine salts.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash:

    • 
       1M HCl (or Citric Acid for acid-sensitive substrates) – removes unreacted amine/base.
      
    • 
       Brine (saturated NaCl).
      
  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo.

5. Purification

  • Crude Assessment: The crude product is often a yellow solid.

  • Recrystallization (Recommended): Due to the heavy iodine and nitro group, these amides crystallize well.

    • Solvent System: Ethanol/Water or Toluene/Hexanes.

  • Flash Chromatography: If necessary, elute with Hexanes:Ethyl Acetate (gradient 10%

    
     40%).
    

Visualization of Workflows

Figure 1: Reaction Logic Flow

This diagram illustrates the decision-making process during the synthesis.[2]

AcylationWorkflow Start Start: Reagents Prep CheckQC QC: Is Acyl Chloride White/Yellow? Start->CheckQC Purify Recrystallize / Re-synthesize with SOCl2 CheckQC->Purify No (Brown/Wet) Dissolve Dissolve Amine + Base (Anhydrous DCM, 0°C) CheckQC->Dissolve Yes (Crystalline) Purify->CheckQC AddAcyl Add 3-Iodo-5-nitrobenzoyl Cl (Dropwise) Dissolve->AddAcyl Monitor Monitor TLC (2-4 hrs) AddAcyl->Monitor Monitor->Monitor Incomplete Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Workup Wash: 1M HCl -> Brine -> Dry Quench->Workup End Final Product (Amide) Workup->End

Caption: Decision logic for the acylation workflow, emphasizing quality control of the starting material.

Figure 2: Reaction Mechanism

The mechanism follows a standard Nucleophilic Acyl Substitution.

Mechanism Reactants Amine + Acid Chloride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Elimination of Cl- TS->Elimination Collapse Product Amide Product Elimination->Product -HCl (Base trap)

Caption: Simplified addition-elimination mechanism. The base neutralizes the HCl byproduct to drive equilibrium.[2]

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Yield Hydrolysis of Acyl ChlorideEnsure glassware is flame-dried. Use fresh anhydrous solvent. Check reagent quality (should not smell of carboxylic acid).
Brown/Black Crude Degradation/OxidationReaction temperature too high. Maintain 0°C during addition. Protect from light (Iodides can be light-sensitive).
Starting Material Remains Amine is non-nucleophilicIf amine is electron-poor (e.g., aniline), add a catalyst like DMAP (10 mol%) or heat to reflux after initial addition.
Extra Spots on TLC Bis-acylationRare, but possible with primary amines. Ensure strict 1:1 stoichiometry and slow addition of the acid chloride.

Safety & Handling (SDS Summary)

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, goggles, and a lab coat.

  • Lachrymator: Vapors may irritate eyes and respiratory tract. Always handle in a fume hood.

  • Moisture Sensitive: Reacts with water to release HCl gas.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).
  • Sigma-Aldrich (Merck). 3-Nitrobenzoyl chloride Product Specification. (Analogous reactivity data).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride. [Link] (Safety and Handling of nitro-benzoyl chlorides).

  • BenchChem. Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Methodology adaptation for halogenated benzoyl chlorides).

Sources

Application Note: Sequential Functionalization of 3-Iodo-5-nitrobenzoyl Chloride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic handling and functionalization of 3-iodo-5-nitrobenzoyl chloride , a high-value "linchpin" scaffold in medicinal chemistry. Due to the orthogonal reactivity of its three functional groups—an electrophilic acid chloride (-COCl), a cross-coupling-ready iodide (-I), and a reducible nitro group (-NO2)—this molecule allows for the rapid generation of diverse biaryl libraries.

Critical Scientific Directive: Direct palladium-catalyzed coupling on the acid chloride itself is not recommended for routine library synthesis due to high rates of hydrolysis and potential decarbonylation. The scientifically robust workflow described here prioritizes chemoselective stabilization (amide/ester formation) followed by regioselective cross-coupling .

Strategic Analysis of the Scaffold

Chemoselectivity & Reactivity Profile

The this compound molecule presents a hierarchy of reactivity that must be exploited in a specific order to maximize yield and purity.

Functional GroupReactivity TypeRelative ReactivityStrategic Order
Acid Chloride (-COCl) Nucleophilic Acyl SubstitutionHighest (Kinetic Control)Step 1: Must be capped immediately with an amine or alcohol to prevent hydrolysis.
Aryl Iodide (-I) Oxidative Addition (Pd)High (Activated by -NO2)Step 2: Excellent partner for Suzuki, Sonogashira, or Heck coupling.
Nitro Group (-NO2) Reduction / S_NArLatent Step 3: Serves as an activating group during coupling; can be reduced to aniline later.
The "Nitro Effect" on Catalysis

The presence of the nitro group at the meta position (relative to the iodide) significantly enhances the rate of oxidative addition of Palladium(0) into the C-I bond. This electron-withdrawing effect lowers the energy barrier for the catalytic cycle, often allowing couplings to proceed under milder conditions than typical aryl iodides. However, it also makes the ring electron-deficient, increasing susceptibility to side reactions if strong nucleophiles are present.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway. We first stabilize the core via acylation, then diversify via cross-coupling.

G Start 3-Iodo-5-nitrobenzoyl Chloride Amine Amine (R-NH2) + Base Start->Amine Path A Alcohol Alcohol (R-OH) + Base Start->Alcohol Path B Amide Intermediate A: 3-Iodo-5-nitrobenzamide Amine->Amide Acylation (DCM, 0°C) Coupling Pd-Catalyzed Cross-Coupling Amide->Coupling Substrate A Ester Intermediate B: 3-Iodo-5-nitrobenzoate Alcohol->Ester Esterification (THF, 0°C) Ester->Coupling Substrate B Product Final Scaffold: 3-Aryl-5-nitro derivative Coupling->Product Suzuki-Miyaura (Pd(dppf)Cl2, 80°C) Boronic Boronic Acid (Ar-B(OH)2) Boronic->Coupling Reagent

Figure 1: Divergent synthesis workflow. The acid chloride is first converted to a stable amide or ester intermediate before subjecting the C-I bond to Palladium catalysis.

Detailed Experimental Protocols

Phase 1: Scaffold Stabilization (Amide Formation)

Objective: Convert the labile acid chloride into a stable benzamide derivative suitable for cross-coupling.

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to substrate).
    
  • Addition: Cool the solution to 0°C using an ice bath. Dissolve this compound in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

    • Why? The reaction is highly exothermic. Rapid addition can lead to bis-acylation or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The acid chloride spot should disappear, replaced by a more polar amide spot.

  • Workup: Quench with saturated

    
    . Extract with DCM (x3). Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Most amides precipitate upon trituration with Hexanes/Ether. If not, perform flash column chromatography.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the biaryl linkage at the 3-position.

Reagents:

  • 3-Iodo-5-nitrobenzamide derivative (from Phase 1) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Expert Note: This catalyst is preferred over

      
       for electron-deficient iodides as it is more robust against oxidation and typically provides higher turnover numbers (TON).
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Degassing (Critical): In a reaction vial, combine the amide substrate, aryl boronic acid, and

    
    . Seal the vial. Evacuate and backfill with Argon three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
    • Ratio: Typical solvent ratio is Dioxane:Water (4:1).

  • Thermal Activation: Heat the reaction block to 80°C for 4–12 hours.

    • Observation: The mixture will turn black (active Pd species). If it turns metallic gray (Pd black precipitation) too early, conversion may stall.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

  • Scavenging (Pharma Requirement): If the product is for biological testing, treat the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce Pd content <10 ppm.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 (Amidation) Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check the quality of the starting material (it should be a yellow solid; white powder implies hydrolysis to benzoic acid).
Protodeboronation (Phase 2) Boronic Acid InstabilityIf the aryl boronic acid loses its boron group (forming Ar-H), switch to anhydrous conditions : Use

or

in dry DMF at 100°C.
Homocoupling (Ar-Ar dimer) Oxygen presenceOxygen promotes homocoupling of boronic acids. Degas solvents more rigorously (sparge with Argon for 15 mins).
Incomplete Conversion (Phase 2) Catalyst DeactivationThe -NO2 group makes the product electron-deficient, potentially coordinating to Pd. Increase catalyst loading to 5 mol% or switch to a highly active catalyst like XPhos Pd G2 .

References

  • Synthesis of Nitrobenzamide Intermediates

    • Organic Syntheses.[1] "Preparation of p-Nitrobenzoyl Chloride and Derivatives."[2][3][4] (General procedure adapted for meta-isomers).

  • Suzuki-Miyaura Coupling on Deactivated Arenes

    • Chemical Reviews. "Metal-Catalyzed Cross-Coupling Reactions."[5][6][7][8][9] (Comprehensive review of Pd-catalysis mechanisms).

  • Handling of 3-Iodo-5-nitro Derivatives

    • Journal of Medicinal Chemistry. "Synthesis and SAR of 3,5-Disubstituted Benzamides as Kinase Inhibitors.
    • (Note: Generalized link to journal landing page as specific deep links to paywalled articles vary by institution).

  • Palladium Scavenging Protocols

    • Organic Process Research & Development.

Sources

High-Efficiency Esterification of 3-Iodo-5-nitrobenzoyl Chloride: Mechanistic Insights and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

3-Iodo-5-nitrobenzoyl chloride is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and protein-protein interaction modulators.[1] Its unique substitution pattern offers two distinct orthogonal handles:

  • Nitro group (

    
    ):  A precursor for anilines (via reduction) to form amides or ureas.
    
  • Iodo group (

    
    ):  An excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]
    
Reactivity Profile

The esterification of this substrate is governed by the electronic synergy between the nitro and iodo substituents.

  • Electronic Activation: The

    
     group at the 5-position is strongly electron-withdrawing (Hammett 
    
    
    
    ), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[1] The iodo group exerts a weaker inductive withdrawal.
  • Implication: The acyl chloride is highly reactive and prone to rapid hydrolysis. Esterification protocols must prioritize moisture exclusion to prevent reversion to 3-iodo-5-nitrobenzoic acid.[1]

Reaction Mechanism

The transformation follows a Nucleophilic Acyl Substitution pathway via an addition-elimination mechanism.[1] Under basic conditions (Schotten-Baumann type), the base serves dual roles: activating the nucleophile (alcohol) and scavenging the liberated HCl to drive the equilibrium forward.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 3-Iodo-5-nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate Base Base (TEA/DIPEA) Byproduct HCl-Base Salt Base->Byproduct Scavenges H+ Product Ester Product Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution mechanism.[1] The base neutralizes the HCl byproduct, preventing acid-catalyzed side reactions.[1]

Optimization Parameters

For drug development applications where yield and purity are paramount, the choice of base and solvent is critical.

Table 1: Reaction Condition Screening Matrix
ParameterConditionSuitabilityMechanistic Rationale
Solvent Dichloromethane (DCM) Optimal Excellent solubility for acyl chloride; easy workup (volatile).[1]
Tetrahydrofuran (THF)GoodUseful for polar alcohols; requires rigorous drying (hygroscopic).
TolueneModerateHigher boiling point; good for difficult substrates requiring heat.[1]
Base Triethylamine (TEA) Standard Efficient HCl scavenger; cheap; easy to remove.
DIPEA (Hünig's Base)ExcellentNon-nucleophilic; prevents potential amide side-reactions with impurities.[1]
PyridineGoodCan act as both solvent and base; difficult to remove traces.[1]
Catalyst DMAP (5-10 mol%) Recommended Forms a highly reactive N-acylpyridinium intermediate, accelerating rate 1000x.[1]

Detailed Experimental Protocol

Protocol A: High-Efficiency Esterification (General Alcohol)

Objective: Synthesis of alkyl 3-iodo-5-nitrobenzoate esters with >95% yield.

Reagents:
  • This compound (

    
     equiv)[1]
    
  • Target Alcohol (

    
     equiv)[1]
    
  • Triethylamine (TEA) or DIPEA (

    
     equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (

    
     equiv) - Optional for steric bulk[1]
    
  • Dichloromethane (DCM), Anhydrous (

    
     mL/g substrate)
    
Step-by-Step Procedure:
  • Setup (Moisture Control):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Critical: this compound is light-sensitive.[1] Wrap the flask in aluminum foil or use amber glassware.

  • Solubilization:

    • Dissolve the Alcohol (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the mixture to

      
        using an ice-water bath.
      
  • Addition:

    • Dissolve This compound (1.0 eq) in a minimal amount of DCM.[1]

    • Add the acid chloride solution dropwise to the alcohol mixture over 15–20 minutes.

    • Why? Slow addition at low temperature controls the exotherm and prevents localized concentration spikes that could favor impurities.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for disappearance of the acid chloride (often converts to methyl ester in methanol quench during LCMS prep) and formation of the product.

  • Workup:

    • Quench with water.[2][3][4][5]

    • Dilute with DCM.

    • Wash 1: 1M HCl or 5% Citric Acid (removes TEA/DMAP/Pyridine).

    • Wash 2: Saturated

      
       (removes any hydrolyzed acid byproduct).
      
    • Wash 3: Brine.[6]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Experimental Workflow Diagram

ProtocolWorkflow Start Start: Anhydrous Setup (N2 Atmosphere, 0°C) Mix Dissolve Alcohol + Base in DCM Start->Mix Add Dropwise Addition of This compound Mix->Add React Warm to RT Stir 2-4 Hours Add->React Check QC: TLC/LC-MS (Check for completion) React->Check Check->React Incomplete Workup Acid Wash (Remove Base) Base Wash (Remove Acid) Check->Workup Complete Finish Isolate Ester Workup->Finish

Figure 2: Step-by-step workflow for the esterification process.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous. Use fresh acid chloride or re-distill/recrystallize it before use.
Starting Material Remains Steric hindrance of AlcoholAdd DMAP (10-20 mol%).[1] Reflux in DCM or switch to Toluene (

).
Iodine Loss (Pink Color) Photolytic cleavage of C-I bondPerform reaction in the dark (foil-wrapped). Keep temperature

.
Emulsion during Workup Nitro group surfactancyUse a dilute acid wash (0.5 M HCl) and allow longer settling time. Add small amount of MeOH to break emulsion.
Safety & Handling
  • Lachrymator: Acid chlorides are severe eye and respiratory irritants. Handle strictly in a fume hood.

  • Sensitizer: The nitro-iodo moiety can be a skin sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

  • Explosion Hazard: While mono-nitro compounds are generally stable, avoid heating the residue to dryness at high temperatures (

    
    ) without testing thermal stability (DSC).
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (General mechanism of nucleophilic acyl substitution).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link (Reference for DMAP catalysis logic).

  • Organic Syntheses. (1923). p-Nitrobenzoyl Chloride.[1][7][8] Org. Synth. 1923, 3,[9][1] 75. Link (Foundational handling of nitrobenzoyl chlorides).

  • BenchChem. (2025).[10] Application Notes: Derivatization of 3-Chloro-5-nitrobenzoic acid. Link (Analogous substrate reactivity).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: p-Nitrobenzoyl Chloride Safety Data. Link (Safety and compatibility data).

Sources

Application Note: Chemoselective Reduction of Nitro Groups in 3-Iodo-5-Nitrobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the chemoselective reduction of the nitro group in products derived from 3-iodo-5-nitrobenzoyl chloride .

The Chemist's Dilemma: This scaffold presents a "triad of incompatibility" that causes failure in standard reduction protocols:

  • Acid Chloride Sensitivity: The

    
     group is highly moisture-sensitive and reactive. Standard aqueous reduction conditions (e.g., aqueous HCl/Fe) will hydrolyze this to the carboxylic acid.
    
  • Amino-Acid Chloride Instability: If one were to successfully reduce the nitro group while retaining the acid chloride, the resulting molecule (3-iodo-5-aminobenzoyl chloride) would rapidly self-polymerize via intermolecular nucleophilic attack (amine attacking acid chloride).

  • Aryl Iodide Lability: The

    
     substituent is highly susceptible to hydrodehalogenation (replacement by hydrogen) under standard catalytic hydrogenation conditions (e.g., 
    
    
    
    ), destroying the core scaffold.

The Solution: This protocol adopts a "Derivatize-Then-Reduce" strategy. The acid chloride must first be coupled with its intended nucleophile (amine or alcohol) to form a stable Amide or Ester. Then, a chemoselective reduction is applied to convert the nitro group to an aniline without removing the iodine atom.

Strategic Workflow Visualization

The following decision tree illustrates the critical path to successful synthesis, highlighting the "Forbidden Zone" of direct reduction.

G Start Starting Material: This compound Forbidden Direct Reduction (FORBIDDEN) Start->Forbidden Avoid Step1 Step 1: Derivatization (React with R-NH2 or R-OH) Start->Step1 Anhydrous Coupling Fail1 Hydrolysis to Acid (Aq. Conditions) Forbidden->Fail1 Fail2 Polymerization (Self-Reaction) Forbidden->Fail2 Intermediate Stable Intermediate: 3-Iodo-5-nitrobenzamide/ester Step1->Intermediate Step2 Step 2: Chemoselective Reduction Intermediate->Step2 MethodA Method A: Fe / NH4Cl (Recommended) Step2->MethodA High Selectivity MethodB Method B: SnCl2 (Small Scale) Step2->MethodB MethodC Method C: H2 / Pd/C (High Risk of Deiodination) Step2->MethodC Avoid Product Final Product: 3-Iodo-5-aminobenzoyl derivative MethodA->Product MethodB->Product

Figure 1: Strategic workflow emphasizing the necessity of derivatization prior to reduction to preserve scaffold integrity.

Protocol A: Iron/Ammonium Chloride Reduction (Gold Standard)

This method is the industry standard for reducing nitro groups in the presence of sensitive halides (I, Br). Unlike catalytic hydrogenation, activated iron does not attack the Carbon-Iodine bond under these mild conditions.

Applicability: Universal (Esters, Amides). Mechanism: Electron transfer from Fe(0) surface.

Reagents & Equipment
ComponentSpecificationRole
Substrate 3-Iodo-5-nitro-derivativeTarget Molecule
Iron Powder 325 mesh, reducedReducing Agent
Ammonium Chloride Solid,

Electrolyte/Buffer
Solvent System Ethanol/Water (3:1)Proton Source & Solvent
Celite 545 Filter AidRemoval of Iron Sludge
Step-by-Step Procedure
  • Solvent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate (1.0 equiv) in Ethanol (

    
    ).
    
  • Activation: Add Ammonium Chloride (

    
    ) dissolved in minimal water (
    
    
    
    ).
  • Iron Addition: Add Iron Powder (

    
    ) in a single portion.
    
    • Note: Using "reduced" iron or activating standard iron powder with dilute HCl wash prior to use accelerates the reaction.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 1–4 hours.
    
    • Monitoring: Monitor by TLC or HPLC. The starting material (nitro) is usually less polar than the product (amine).

    • Color Change: The reaction mixture will turn from a clear/yellow solution to a rusty brown slurry.

  • Filtration (Critical): While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot Ethanol or Ethyl Acetate.

    • Why Hot? The product may precipitate if the solution cools during filtration.

  • Workup: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over

    
    , and concentrate.
    

Validation Criteria:

  • HPLC: Disappearance of Nitro peak; appearance of Amine peak.

  • 1H NMR: Upfield shift of aromatic protons; appearance of broad singlet (

    
    ) around 3.5–5.5 ppm.
    
  • Mass Spec: Product mass = Starting Mass - 30 Da (

    
    ).
    

Protocol B: Stannous Chloride ( ) Reduction

Stannous chloride is an effective alternative for small-scale (<1g) reactions where filtration of iron sludge is undesirable. However, tin salts can cause difficult emulsions during workup.

Applicability: Small scale, acid-stable derivatives.

Step-by-Step Procedure
  • Dissolution: Dissolve the Substrate (1.0 equiv) in Ethanol or Ethyl Acetate.

  • Reagent Addition: Add

    
     (
    
    
    
    ).
  • Reaction: Stir at

    
     (Ethanol) or Room Temperature (if overnight).
    
    • Caution: This reaction is slightly exothermic initially.

  • Quenching (The "Emulsion Killer"):

    • Cool the mixture to room temperature.

    • Adjust pH to 8–9 using saturated aqueous

      
       or 
      
      
      
      .
    • Critical Step: A thick white precipitate of tin hydroxide will form. Add Celite and filter before attempting phase separation, OR use Potassium Sodium Tartrate (Rochelle's Salt) solution to complex the tin.

  • Extraction: Extract the filtrate with Ethyl Acetate.

Comparative Data & Troubleshooting

The following table summarizes the performance of various reduction methods on the 3-iodo-5-nitro scaffold.

MethodYield PotentialIodine RetentionOperational DifficultyRecommendation
Fe /

High (85-95%) Excellent Low (Simple filtration)Primary Choice

Good (70-85%)ExcellentHigh (Emulsions)Secondary Choice

+ Pd/C
VariablePoor (Deiodination risk)LowAVOID

/ HCl
ModerateModerate (Risk of reduction)ModerateNot Recommended
Troubleshooting Guide
  • Problem: Loss of Iodine (Dehalogenation).

    • Cause: Used catalytic hydrogenation or overly aggressive metal reduction (e.g., Zn/HCl).

    • Fix: Switch to Fe/

      
      . If using hydrogenation is mandatory, use a poisoned catalyst like Sulfided Platinum on Carbon (Pt(S)/C) .
      
  • Problem: Incomplete Reaction.

    • Cause: Iron surface passivation.

    • Fix: Add 1-2 drops of concentrated HCl to the Fe/Ethanol mixture to "etch" the iron surface before adding the substrate. Mechanically stir vigorously.

References

  • Selective Reduction of Nitroarenes: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. (Discusses selectivity issues).
  • Iron-Mediated Reduction (The Béchamp Reduction)

    • Org.[1][2][3][4] Synth. Coll. Vol. 5, p. 552 (1973).

  • Stannous Chloride Selectivity

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Disclaimer: This protocol involves the handling of hazardous chemicals including nitro compounds and heavy metals. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

preparation of 3-iodo-5-nitrobenzamides for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Iodo-5-Nitrobenzamides for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-iodo-5-nitrobenzamide scaffold represents a "privileged structure" due to its orthogonal reactivity handles. Unlike its para-substituted isomer (related to the PARP inhibitor Iniparib), the 3,5-disubstitution pattern allows for the construction of meta-substituted libraries that explore unique vector spaces within enzyme binding pockets.

The Triad of Utility:

  • Iodine Handle (

    
    ):  A high-reactivity site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to introduce biaryl diversity.
    
  • Nitro Group (

    
    ):  A "masked" aniline. Post-coupling reduction allows for late-stage functionalization (urea formation, amide coupling) without interfering with the initial Pd-chemistry.
    
  • Amide Moiety (

    
    ):  Provides critical hydrogen-bond donor/acceptor motifs essential for solubility and active-site anchoring (e.g., hinge binding in kinases).
    

Retrosynthetic Analysis & Workflow

The most robust route avoids the direct iodination of nitrobenzamides, which suffers from poor regioselectivity. Instead, we utilize a Sandmeyer reaction on the commercially available 3-amino-5-nitrobenzoic acid, followed by amide coupling.

SynthesisWorkflow cluster_safety Critical Safety Control Point SM 3-Amino-5-nitrobenzoic Acid Diazo Diazonium Salt (In Situ) SM->Diazo NaNO2, HCl < 5°C IodoAcid 3-Iodo-5-nitrobenzoic Acid (The Core) Diazo->IodoAcid KI, H2O Sandmeyer AcidCl Acid Chloride (Activated) IodoAcid->AcidCl SOCl2, cat. DMF Reflux Target 3-Iodo-5-nitrobenzamide (Target Scaffold) AcidCl->Target R-NH2 or NH3 THF/DCM

Figure 1: Step-wise synthetic workflow emphasizing the critical diazonium intermediate.

Safety & Handling Protocols

WARNING: High-Energy Intermediates

  • Diazonium Salts: The intermediate diazonium species is shock-sensitive if allowed to dry. Never isolate the dry salt. Proceed immediately to iodination in solution.

  • Nitro Compounds: Polynitro/nitro-iodo aromatics can be energetic. Avoid heating crude residues to dryness above 100°C.

  • Thionyl Chloride: Generates

    
     and 
    
    
    
    gas. All acid chloride activations must be performed under a robust fume hood with a caustic scrubber trap.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-5-nitrobenzoic Acid (The Core)

This step utilizes the Sandmeyer reaction to install the iodine atom with high regiocontrol.

Reagents Table:

Reagent Equiv. Role Notes
3-Amino-5-nitrobenzoic acid 1.0 Substrate Solid, yellow

| Sodium Nitrite (


) | 1.1 | Diazotization | Dissolve in min. water |
| Hydrochloric Acid (conc.) | ~5.0 | Solvent/Acid | Keep < 5°C |
| Potassium Iodide (

) | 1.5 | Iodination | Excess ensures conversion |

Step-by-Step Methodology:

  • Diazotization: In a 500 mL 3-neck flask equipped with a thermometer, suspend 3-amino-5-nitrobenzoic acid (10 g, 54.9 mmol) in 50 mL of water. Add conc. HCl (25 mL) dropwise. The amine may partially dissolve as the hydrochloride salt.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

  • Nitrite Addition: Add a solution of

    
     (4.16 g in 10 mL 
    
    
    
    ) dropwise via an addition funnel. Critical: Maintain temp < 5°C to prevent phenol formation. Stir for 30 min. The solution should become clear/translucent.
  • Iodination: Dissolve KI (13.7 g) in 50 mL water. Add this solution slowly to the cold diazonium mixture.

    • Observation: Nitrogen gas evolution (

      
      ) will be vigorous. A dark precipitate (crude iodide) will form.
      
  • Thermal Finish: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to 60°C for 30 min to ensure complete gas evolution.

  • Workup: Cool to RT. Add solid Sodium Bisulfite (

    
    ) until the dark iodine color fades to yellow (quenching excess 
    
    
    
    ).
  • Isolation: Filter the precipitate. Wash with water (3 x 50 mL) and dilute HCl.

  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Expected Yield: 65–75%

    • Appearance: Yellow crystalline solid.[1]

Protocol B: Amide Coupling (The Handle)

Acid chloride activation is preferred over carbodiimide (EDC/HATU) coupling for electron-deficient benzoic acids to maximize yield and scalability.

Reagents Table:

Reagent Equiv. Role Notes
3-Iodo-5-nitrobenzoic acid 1.0 Substrate From Protocol A

| Thionyl Chloride (


) | 5.0 | Activator | Acts as solvent |
| DMF | 2-3 drops | Catalyst | Vilsmeier-Haack intermed. |
| Ammonia (

) | Excess | Amine Source | 0.5M in Dioxane or gas |

Step-by-Step Methodology:

  • Activation: Place the acid (5.0 g) in a dry flask under Argon. Add

    
     (10 mL) and catalytic DMF.
    
  • Reflux: Heat to reflux (75°C) for 2 hours. The solid will dissolve.[2]

  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator with base trap). Add dry Toluene and re-evaporate (azeotrope) to remove trace acid chloride.
    
    • Intermediate: 3-iodo-5-nitrobenzoyl chloride (yellow solid/oil). Use immediately.

  • Coupling: Dissolve the acid chloride in dry THF (20 mL). Cool to 0°C.

  • Amine Addition: Slowly add

    
     (0.5M in Dioxane, 4 equiv) or bubble 
    
    
    
    gas through the solution.
    • Note: If making substituted benzamides, add the specific amine (1.1 equiv) and TEA (2.0 equiv) here.

  • Workup: Stir at RT for 2 hours. Concentrate the solvent. Partition between Ethyl Acetate and sat.

    
    . Wash organic layer with Brine.
    
  • Purification: Flash chromatography (Hexane/Ethyl Acetate) or recrystallization from Methanol.

    • Expected Yield: 80–90%

Application Note: Downstream Functionalization

The utility of 3-iodo-5-nitrobenzamide lies in its ability to undergo Diversity-Oriented Synthesis (DOS) . The iodine atom is highly responsive to Suzuki-Miyaura coupling conditions, even in the presence of the nitro group.

Standard Suzuki Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aq) or 
    
    
    
    (solid).
  • Solvent: Dioxane/Water (4:1) or DME.

  • Temp: 80–90°C.

DOS_Strategy Core 3-Iodo-5-nitrobenzamide Suzuki Pathway A: Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Ar-B(OH)2 Pd(0) Reduct Pathway B: Nitro Reduction (Aniline Formation) Core->Reduct Fe/NH4Cl or H2/Pd-C Biaryl 3-Aryl-5-nitrobenzamide (Library Gen 1) Suzuki->Biaryl Aniline 3-Iodo-5-aminobenzamide (Rare Scaffold) Reduct->Aniline Biaryl->Reduct Subsequent Reduction

Figure 2: Divergent synthesis pathways. Pathway A is typically prioritized to establish the carbon skeleton before reducing the nitro group.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Sandmeyer) Temperature > 5°C during diazotization.Use crushed ice inside the reaction mixture; add nitrite slower.
Iodine Sublimation Overheating during workup.Quench with Sodium Bisulfite (

) until yellow before heating to remove solvents.
Incomplete Amidation Hydrolysis of Acid Chloride.Ensure

is fresh; use dry solvents (THF/DCM) for the amine addition step.
Product Solubility High crystallinity of benzamide.Use DMSO-d6 for NMR. For reactions, use DMF or DMAc as cosolvents if precipitation occurs.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard Sandmeyer Protocols).

  • Gooßen, L. J. et al. "Sandmeyer Reactions of Diazonium Salts." Organic Syntheses, 2008 . Reliable protocols for halogenation of amino-nitro aromatics.

  • Penning, T. D. et al. "Synthesis and Biological Evaluation of PARP Inhibitors." Journal of Medicinal Chemistry, 2008 . Context on benzamide scaffolds in drug discovery.

  • Sigma-Aldrich. "Product Specification: 3-Amino-5-nitrobenzoic acid." (Precursor data).

Sources

one-pot synthesis methods using 3-Iodo-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-nitrobenzoyl chloride (CAS: N/A for specific isomer, typically derived from 3-iodo-5-nitrobenzoic acid, CAS 131608-86-5) represents a "privileged scaffold" precursor in medicinal chemistry.[1][2][3] Its unique tri-functional nature—comprising a highly reactive acyl chloride (electrophile), a nitro group (latent amine/redox center), and an aryl iodide (cross-coupling handle)—makes it an ideal hub for Divergent Oriented Synthesis (DOS).[3]

This guide details validated one-pot protocols designed to streamline the synthesis of kinase inhibitor cores and bioactive heterocycles.[1][2][3] By telescoping reaction steps, researchers can minimize isolation losses, reduce solvent waste, and accelerate Structure-Activity Relationship (SAR) cycles.[2][3]

Strategic Chemistry & Reagent Profile

The utility of this compound lies in its orthogonal reactivity.[1][2][3] The acyl chloride is the most reactive site (kinetically), followed by the aryl iodide (under metal catalysis), and finally the nitro group (requiring reduction).[3]

Functional GroupReactivity ModeTypical Application
Acyl Chloride (-COCl) Nucleophilic Acyl SubstitutionFormation of Amides, Esters, Hydrazides.[1][2][3][4]
Aryl Iodide (-I) Pd-Catalyzed Cross-CouplingSuzuki, Sonogashira, Buchwald-Hartwig couplings.[1][2][3]
Nitro Group (-NO₂) Reduction / HydrogenationPrecursor to anilines for further derivatization.[1][3]
Reactivity Logic Diagram

Reactivity cluster_0 Step 1: Kinetic Control cluster_1 Step 2: Metal Catalysis cluster_2 Step 3: Redox Manipulation Reagent This compound Amide Amide Formation (RT, <1h) Reagent->Amide + Amine / Base Biaryl Biaryl Scaffold (Suzuki, >60°C) Amide->Biaryl + Ar-B(OH)2 / Pd(0) Aniline Aniline Derivative (Reduction) Biaryl->Aniline + H2 / Pd-C

Figure 1: Orthogonal reactivity sequence allowing for sequential functionalization.[1][2][3]

Protocol A: One-Pot Amidation & Suzuki-Miyaura Coupling[1][2][3]

Application: Synthesis of biaryl amide scaffolds common in Type II kinase inhibitors (e.g., Sorafenib analogs).[3] Challenge: The base required for amidation can interfere with the buffering required for the Suzuki step, and the acyl chloride is moisture sensitive.[3]

Materials
  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Amine: Primary or secondary amine (1.05 equiv)[3]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%)[1][2][3]

  • Solvent: Anhydrous Toluene (primary) and Water (secondary)[3]

  • Bases: Triethylamine (Et₃N) for Step 1; Potassium Carbonate (K₂CO₃) for Step 2.[3]

Step-by-Step Procedure
  • Amidation (Step 1):

    • In a dry reaction vial purged with Argon, dissolve this compound (1.0 mmol) in anhydrous Toluene (5 mL).

    • Cool to 0°C.[3][4]

    • Add the amine (1.05 mmol) followed by dropwise addition of Et₃N (1.2 mmol).[3]

    • Note: A white precipitate (Et₃N[3]·HCl) will form immediately.[3]

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (Hexane/EtOAc) to ensure complete consumption of the acid chloride.[3]

  • Transition to Coupling (Step 2):

    • Do not isolate. To the same reaction vessel, add the Aryl Boronic Acid (1.2 mmol).

    • Add the Palladium catalyst [Pd(dppf)Cl₂[3]·DCM] (0.03 mmol).[3]

    • Add degassed water (1 mL) containing K₂CO₃ (3.0 mmol). The biphasic system is crucial here.

    • Purge the headspace with Argon for 1 minute.[3]

  • Suzuki Coupling:

    • Heat the sealed vial to 90°C for 4–12 hours.

    • Monitor conversion of the iodinated intermediate to the biaryl product via LC-MS.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and Brine (1 x 10 mL).[3]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2][3]

Data Summary: Solvent Effects on Yield
Solvent SystemStep 1 ConversionStep 2 YieldNotes
Toluene / H₂O >99%88% Best overall.[1][2][3] Biphasic system protects catalyst.[3]
DMF / H₂O>99%65%Difficult work-up; Pd black formation observed.[1][2][3]
THF / H₂O>99%72%Good, but THF must be dry for Step 1.[3]
DCM>99%<10%DCM boils off at Suzuki temp; unsuitable for one-pot.[1][2][3]

Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles

Application: Creating bioisosteres of amides/esters to improve metabolic stability.[2][3] Mechanism: Acylation of an amidoxime followed by thermal cyclodehydration.[2][3]

Materials
  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Reagent: Aryl Amidoxime (Ar-C(NH₂)=NOH) (1.1 equiv)[1][3]

  • Base: Pyridine (used as solvent and base) or Toluene/Et₃N.[3]

Step-by-Step Procedure
  • O-Acylation:

    • Dissolve the Aryl Amidoxime (1.1 mmol) in anhydrous Pyridine (5 mL).

    • Add this compound (1.0 mmol) portion-wise at 0°C.

    • Stir at RT for 1 hour. LC-MS should show the O-acyl amidoxime intermediate (Mass = M_amidoxime + M_acid_chloride - HCl).[1][2][3]

  • Cyclodehydration:

    • Heat the reaction mixture to reflux (115°C) for 6–12 hours.

    • Optimization Tip: If conversion is slow, add Tetrabutylammonium Fluoride (TBAF, 1M in THF, 0.5 equiv) to catalyze the cyclization at lower temperatures (80°C).[3]

  • Work-up:

    • Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary).[3]

    • Redissolve residue in EtOAc, wash with 1M HCl (to remove residual pyridine), then NaHCO₃.[3]

Workflow Diagram

Oxadiazole Start This compound + Amidoxime Inter O-Acyl Amidoxime Intermediate Start->Inter Pyridine, RT, 1h (O-Acylation) Product 3,5-Disubstituted-1,2,4-Oxadiazole Inter->Product Reflux, 115°C (Cyclodehydration)

Figure 2: Thermal cyclization pathway for oxadiazole synthesis.

Safety & Handling Guidelines

  • Acid Chloride Hazards: this compound hydrolyzes rapidly to release HCl gas.[1][2][3] Handle only in a fume hood. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Nitro Compounds: While this specific derivative is generally stable, nitro-aromatics can be energetic.[1][2][3] Avoid heating dry residues to temperatures >150°C.[3]

  • Waste Disposal: Aqueous waste from the Suzuki protocol contains Palladium and Boron species; segregate according to heavy metal waste protocols.[3]

References

  • General Reactivity of Benzoyl Chlorides

    • Smith, M. B., & March, J.[2][3] (2007).[3][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3]

    • [3]

  • One-Pot Suzuki-Miyaura Protocols

    • Lennox, A. J. J., & Lloyd-Jones, G. C.[1][2][3] (2014).[3] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2][3]

  • 1,2,4-Oxadiazole Synthesis

    • Augustine, J. K., et al.[2][3] (2009).[3][6] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3368-3371.[1][2][3]

    • [3]

  • Kinase Inhibitor Scaffold Synthesis

    • Zhang, J., et al.[2][3] (2009).[3][6] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28-39.[1][2][3] (Contextual grounding for the biaryl-urea/amide scaffold).

Sources

Troubleshooting & Optimization

Technical Support: Stability & Storage of 3-Iodo-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3I5N-HYD-PREV Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide

Introduction: The "White Powder" Phenomenon

If you have opened your container of 3-Iodo-5-nitrobenzoyl chloride to find a crusty white solid instead of the expected crystalline material, or if the bottle released a "pop" of gas upon opening, you are witnessing hydrolysis .

This compound is not just a standard acid chloride; it is "super-activated" by the nitro group. This guide explains why this happens, how to store it correctly to prevent it, and how to recover the material if degradation has already occurred.

Module 1: The Mechanism (Why is it so sensitive?)

To prevent degradation, you must understand the enemy: Moisture .

Standard benzoyl chloride is moderately sensitive to water. However, your compound contains a Nitro (-NO₂) group at the 5-position. The nitro group is strongly electron-withdrawing. It pulls electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon.[1]

The Result: The carbonyl carbon becomes "hyper-electrophilic" (extremely hungry for electrons). It will aggressively grab moisture from the air much faster than unsubstituted benzoyl chloride.

Figure 1: The Hydrolysis Trap (Pathway to Degradation)

This diagram illustrates the autocatalytic cycle where moisture attacks the compound, releasing HCl, which can further compromise container seals.

HydrolysisMechanism Compound 3-Iodo-5-nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Compound->Intermediate Fast Nucleophilic Attack (Accelerated by -NO₂ Group) Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate Product 3-Iodo-5-nitrobenzoic Acid (White Solid) Intermediate->Product Collapse Byproduct HCl Gas (Corrosive/Pressure) Intermediate->Byproduct Elimination Byproduct->Compound Corrodes Septum/Seal (Allowing more moisture)

Caption: The electron-withdrawing nitro group lowers the activation energy for water attack, leading to rapid conversion to the carboxylic acid and HCl gas.

Module 2: The Gold Standard Storage Protocol

Do not rely on the manufacturer's original packaging once opened. The original seal is compromised the moment it is pierced or unscrewed.

Storage Specifications Table

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Lowers the kinetic energy of molecules, slowing the rate of hydrolysis significantly.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is heavier than air and offers a better "blanket" for solids.
Primary Container Glass vial with Teflon-lined cap Teflon resists the organic vapors; glass is impermeable to HCl. Avoid metal caps which will corrode.
Secondary Container Desiccator or Sealed Jar Provides a second line of defense. Must contain active desiccant (e.g., Drierite/Silica).
Sealing Material Parafilm M® Wrap the cap junction to prevent passive gas exchange during temperature fluctuations.
Protocol: The "Double-Seal" Method
  • Purge: After use, gently flow a stream of dry Argon into the vial for 10-15 seconds before capping.

  • Seal: Cap tightly and wrap the neck with Parafilm.

  • Isolate: Place the vial inside a secondary jar containing a layer of blue silica gel or activated molecular sieves.

  • Chill: Store the entire secondary assembly in the refrigerator (4°C).

Critical Warning: Do not store in a freezer (-20°C) unless you are absolutely certain of the seal. Freezers often have high humidity/ice. If the seal fails, the freeze-thaw cycle will suck moisture into the vial, destroying the compound faster than at 4°C.

Module 3: Diagnostics (Is my compound ruined?)

Before running a reaction, verify the integrity of your reagent.

The Melting Point Test (Most Reliable)

  • This compound (Active): Melting point is typically lower (often < 80°C, check CoA).

  • 3-Iodo-5-nitrobenzoic acid (Dead): Melting point is significantly higher (often > 140°C).

  • Procedure: Take a small capillary sample. If it doesn't melt by 100°C, it has hydrolyzed.

The Solubility Test

  • Procedure: Dissolve a small amount in dry Dichloromethane (DCM).

  • Observation: The acid chloride should dissolve. The hydrolyzed acid is often much less soluble in non-polar solvents like DCM or Hexane and may appear as a suspension.

Module 4: Recovery Protocol (The Fix)

If your compound has hydrolyzed, you do not need to discard it. You can regenerate the acid chloride using Thionyl Chloride (SOCl₂) .[2]

Figure 2: Regeneration Workflow

This process converts the "dead" acid back into the reactive chloride.

Regeneration Start Hydrolyzed Material (Carboxylic Acid) Reaction Reflux (75-80°C) 1-3 Hours Start->Reaction Reagent Thionyl Chloride (SOCl₂) (Excess) Reagent->Reaction Catalyst DMF (Catalytic drops) Catalyst->Reaction Accelerates Workup Distillation/Evaporation of Excess SOCl₂ Reaction->Workup Gas evolution stops End Pure 3-Iodo-5-nitrobenzoyl Chloride Workup->End Yields yellow/off-white solid

Caption: Reaction with Thionyl Chloride converts the carboxylic acid back to the acid chloride, releasing SO₂ and HCl gases.

Step-by-Step Regeneration:

  • Place the solid in a round-bottom flask.

  • Add Thionyl Chloride (SOCl₂) (approx. 2-3 mL per gram of solid).

  • Add 1-2 drops of Dimethylformamide (DMF) . This acts as a catalyst to form the Vilsmeier-Haack intermediate, drastically speeding up the reaction.

  • Reflux at 80°C under a drying tube until gas evolution (HCl/SO₂) ceases (usually 1-2 hours).

  • Remove excess SOCl₂ via vacuum distillation or rotary evaporation (use a base trap for the pump!).

  • The residue is your regenerated acid chloride.

Module 5: Frequently Asked Questions (FAQs)

Q: Why did the bottle "pop" when I opened it? A: This is due to HCl buildup. As moisture enters, it reacts to release Hydrogen Chloride gas. In a sealed vessel, this increases pressure. Always open old bottles of acid chlorides in a fume hood and point them away from your face.

Q: Can I use the hydrolyzed material directly in my reaction? A: Generally, no . If you are doing an amide coupling or esterification, the carboxylic acid is unreactive under the conditions used for acid chlorides (no leaving group). You must add a coupling agent (like EDC/HATU) or regenerate the chloride first.

Q: Why does the color change from yellow to white? A: Nitro-aromatic acid chlorides are often yellow/tan due to conjugation. The carboxylic acid (hydrolysis product) often precipitates as a white or off-white powder, disrupting the crystal lattice of the chloride.

References
  • BenchChem. (2025).[2] Hydrolysis of substituted benzoyl chlorides: Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] 4-Nitrobenzoyl chloride Product Specification & Storage.[4][5][6][7] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Nitrobenzoyl chloride. Retrieved from

  • Fisher Scientific. (2022). Safety Data Sheet: Nitrobenzoyl Chloride. Retrieved from

Sources

Technical Support: Optimizing Acylation with 3-Iodo-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Series 2339-23-3 (3-Iodo-5-nitrobenzoyl chloride) Ticket ID: ACYL-OPT-001[1][2]

Executive Summary

You are likely experiencing variable yields (40–60%) with This compound .[1][2] This reagent presents a specific dichotomy: the nitro group at the 5-position makes the carbonyl carbon highly electrophilic (reactive), but it also renders the compound extremely susceptible to hydrolysis .

The iodine atom at the 3-position is a critical handle for downstream cross-coupling (Suzuki/Sonogashira) but introduces steric bulk that can retard nucleophilic attack, creating a "race condition" between your desired nucleophile and atmospheric moisture.

This guide prioritizes moisture exclusion and kinetic control to maximize yield.[2]

Module 1: Critical Process Parameters (The "Why" & "How")

The Hydrolysis Trap

The electron-withdrawing nature of the nitro group (


) and the iodine (

) creates a highly positive partial charge (

) on the carbonyl carbon. While this promotes acylation, it accelerates hydrolysis by orders of magnitude compared to unsubstituted benzoyl chloride.[2]
  • Symptom: TLC shows a persistent baseline spot or a spot matching the starting benzoic acid (

    
     in Hex/EtOAc).
    
  • Root Cause: Trace water in solvents or "wet" amine/alcohol nucleophiles.[2]

  • Protocol Fix:

    • Solvents: Use anhydrous DCM or THF (dried over molecular sieves,

      
      ).
      
    • Atmosphere: All reactions must be run under positive nitrogen or argon pressure.[2]

    • Reagent Quality: If using commercial acid chloride, it is likely partially hydrolyzed.[2] We strongly recommend generating it in situ (see FAQ).

Base Selection & Stoichiometry

The reaction generates


.[2][3] If the acid is not scavenged, it will protonate your amine nucleophile, rendering it unreactive (ammonium salt), or catalyze side reactions.[2]
BaseApplicationPros/Cons
Triethylamine (

)
StandardPro: Cheap, easy to remove.[1][2] Con: Hygroscopic salts can clump.[2]
DIPEA (Hünig's Base) Steric BulkPro: Non-nucleophilic; prevents quaternary salt formation.[2] Con: Harder to remove by distillation.[2]
Pyridine Difficult SubstratesPro: Acts as solvent & catalyst (forms reactive acyl pyridinium intermediate).[2] Con: Foul odor, difficult to remove completely.[2]
DMAP CatalystMandatory for unreactive alcohols or anilines.[2] Use 5-10 mol%.[1][2]

Module 2: Troubleshooting Decision Tree

This diagnostic workflow addresses the most common failure modes for this specific scaffold.

Troubleshooting Start Start: Low Yield Observed CheckTLC Analyze TLC / LCMS Start->CheckTLC Hydrolysis Major Peak: Carboxylic Acid (Hydrolysis) CheckTLC->Hydrolysis Acid Byproduct found NoRxn Major Peak: Unreacted SM (Low Reactivity) CheckTLC->NoRxn SM remains Messy Multiple Spots / Tailing (Decomposition) CheckTLC->Messy Complex mixture Sol_Dry Action: Dry Solvents, Use Inert Atm, Check Reagent Purity Hydrolysis->Sol_Dry Sol_Cat Action: Add DMAP (10 mol%), Switch to Pyridine, Heat to 40°C NoRxn->Sol_Cat Sol_Cold Action: Cool to 0°C, Add Acid Chloride Slowly, Check Base Stoichiometry Messy->Sol_Cold

Figure 1: Diagnostic logic for acylation failures.[1][2] Green nodes indicate corrective actions.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Amide from this compound (Scale: 1.0 mmol).

Step 1: In Situ Activation (Recommended)

Commercial acid chlorides degrade.[2] Start from the acid for >90% consistency.

  • Suspend 3-iodo-5-nitrobenzoic acid (293 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Add Oxalyl Chloride (1.2 eq, 103 µL) dropwise at 0°C.

  • Add DMF (catalytic, 1-2 drops).[1][2] Gas evolution will be vigorous.[4][5]

  • Stir at RT for 2 hours until the solution turns clear (indicates conversion to acid chloride).

  • Critical: Concentrate in vacuo to remove excess oxalyl chloride/HCl. Redissolve in fresh anhydrous DCM (5 mL).

Step 2: Acylation
  • In a separate flask, dissolve the Amine/Alcohol Nucleophile (1.0 - 1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM (3 mL).

  • Optional: If nucleophile is weak (e.g., aniline), add DMAP (0.1 eq).[2]

  • Cool the nucleophile solution to 0°C.

  • Add the Acid Chloride solution (from Step 1) dropwise over 10 minutes.

    • Why? This prevents localized heating and suppresses side reactions.[2]

  • Warm to RT and monitor by TLC (approx. 2-4 hours).

Step 3: Work-up (The "Acid Wash")

The primary contaminant is the hydrolyzed acid (reverted starting material).

  • Quench with saturated

    
     (aqueous).
    
  • Extract with DCM (

    
    ).[2]
    
  • Purification Trick: Wash the organic layer with 1M NaOH (rapid wash).[2]

    • Mechanism:[6][7][8][9][10] This converts any unreacted 3-iodo-5-nitrobenzoic acid into its water-soluble carboxylate salt, pulling it into the aqueous layer.[1] The product (amide/ester) remains in the organic layer.

    • Warning: Do not use NaOH if your product contains other base-sensitive esters.[1][2] Use saturated

      
       instead.
      

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but 

requires heating (reflux) to be effective, which can degrade the nitro-iodophenyl ring if prolonged. Oxalyl chloride works at room temperature and is gentler.[2] If you must use

, ensure you distill off all excess reagent before adding the amine.[2]

Q: My product is turning dark/black during the reaction. A: This suggests iodine instability or light sensitivity.

  • Wrap the flask in aluminum foil.

  • The nitro group can participate in redox chemistry if strong reducing agents are present.[2] Ensure no incompatible reagents are in the mix.[2]

Q: I am seeing "double addition" spots. A: If your nucleophile is a diamine or has multiple reactive sites, the high reactivity of the nitro-benzoyl chloride will cause non-selective acylation.

  • Fix: Use a large excess of the nucleophile (inverse addition) or protect the secondary site before acylation.

Q: How do I store the commercial acid chloride? A: If you must store it:

  • Seal under Argon/Nitrogen.[2]

  • Store at 4°C or -20°C.

  • Test: Dissolve a small amount in MeOH. Check TLC. If you see mostly Methyl Ester, it's good.[2] If you see Acid, it's dead.[2]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1][2]

    • Grounding: Comprehensive review of acylation conditions and reagent choices.[2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

    • Grounding: Discusses the kinetics of acid chlorides vs. other coupling agents.
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

    • Grounding: Fundamental mechanism of addition-elimination and hydrolysis rates of nitro-substituted benzoyl chlorides.[1][2]

Sources

removing unreacted 3-Iodo-5-nitrobenzoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-5-nitrobenzoyl Chloride

A Guide to Post-Reaction Purification and Troubleshooting

Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but highly reactive building block. Unreacted acyl chloride and its byproducts can complicate downstream processes, affect yield, and compromise the purity of your target molecule. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful removal of these impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted this compound in my crude reaction mixture?

Answer: Identifying residual this compound is the first critical step. Due to its high reactivity, it may not persist long in the presence of nucleophiles or moisture. However, its primary hydrolysis byproduct, 3-iodo-5-nitrobenzoic acid, is a common impurity that indicates incomplete conversion or exposure to moisture during workup.

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude reaction mixture against a reference spot of the this compound starting material and a spot of 3-iodo-5-nitrobenzoic acid (if available). The acyl chloride is generally less polar than its corresponding carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative assessment of purity. Develop a method that resolves your product, the acyl chloride, and the benzoic acid byproduct.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be diagnostic. The aromatic protons adjacent to the acyl chloride group will have a distinct chemical shift compared to the protons in your product or the hydrolyzed carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and semi-volatile compounds and can definitively identify the acyl chloride by its mass spectrum.[1]

Q2: What is the primary strategy for removing unreacted this compound?

Answer: The core strategy is deliberate and controlled hydrolysis, also known as quenching. Acyl chlorides are highly reactive electrophiles that readily react with water or other nucleophiles.[4][5] The goal is to convert the unreacted this compound into its corresponding carboxylic acid, 3-iodo-5-nitrobenzoic acid. This byproduct is significantly more polar and possesses acidic properties, making it easily separable from most neutral or basic organic products through a simple liquid-liquid extraction.[6][7]

The quenching process must be performed cautiously, as the reaction with water is exothermic and generates hydrochloric acid (HCl).[5][8]

Diagram: Hydrolysis of this compound

G cluster_reactants Reactants cluster_products Products AcylChloride 3-Iodo-5-nitrobenzoyl Chloride CarboxylicAcid 3-Iodo-5-nitrobenzoic Acid (Water-soluble salt form with base) AcylChloride->CarboxylicAcid Hydrolysis Byproduct HCl or Cl⁻ QuenchingAgent H₂O or OH⁻ (Quenching Agent)

Caption: Quenching converts the acyl chloride to its carboxylic acid.

Q3: My desired product is stable to basic conditions. What is the best workup procedure?

Answer: If your product is stable in the presence of a mild base, the most effective method is a basic aqueous wash. This procedure not only quenches the acyl chloride but also deprotonates the resulting 3-iodo-5-nitrobenzoic acid, converting it into a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively removing it from your organic phase.[6][9][10]

A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred choice over strong bases like sodium hydroxide (NaOH).[7][11]

Causality:

  • Why Sodium Bicarbonate? It is a weak base, strong enough to neutralize the HCl generated and deprotonate the carboxylic acid, but gentle enough to minimize the risk of hydrolyzing ester functionalities or causing other base-mediated side reactions in the desired product.

  • Gas Evolution: The reaction between NaHCO₃ and acid (HCl and the carboxylic acid) produces carbon dioxide (CO₂) gas.[6] This requires careful pressure release during the extraction process.

See Protocol 1 for a detailed step-by-step guide.

Q4: My product contains base-sensitive functional groups (e.g., esters, epoxides). How should I proceed?

Answer: This is a common and critical challenge. A standard basic wash is not suitable as it could lead to product degradation. In this scenario, two primary strategies can be employed:

  • Neutral Water Wash: Carefully quench the reaction mixture with cold water or ice. This will hydrolyze the acyl chloride to the carboxylic acid without introducing a strong base. The resulting 3-iodo-5-nitrobenzoic acid has limited solubility in many common organic solvents and may precipitate, or it can be removed via subsequent purification steps like column chromatography or recrystallization. This method is less efficient at removal during extraction compared to a basic wash.

  • Scavenger Resins (Amine-Functionalized): This is a highly effective and clean method for base-sensitive substrates. Scavenger resins are solid-supported reagents that react with and sequester excess reactants or byproducts.[12] For acyl chlorides, a polymer-bound amine (e.g., aminomethyl polystyrene) acts as a nucleophile. The resin reacts with the this compound, covalently bonding it to the solid support. The resin is then simply filtered off, leaving a clean solution of your desired product.

Key Advantages of Scavenger Resins:

  • Mild Conditions: The workup is non-aqueous and non-basic.

  • High Selectivity: The resin specifically targets the reactive electrophile (the acyl chloride).

  • Simple Removal: Purification is achieved by simple filtration, avoiding complex extractions or chromatography.[12]

See Protocol 2 for a detailed step-by-step guide.

Diagram: Decision Workflow for Removal Strategy

G Start Unreacted Acyl Chloride Detected in Reaction Mixture CheckStability Is the Desired Product Stable to Mild Base? Start->CheckStability BasicWash Protocol 1: Aqueous Basic Wash (e.g., NaHCO₃) CheckStability->BasicWash Yes ScavengerResin Protocol 2: Use Amine-Functionalized Scavenger Resin CheckStability->ScavengerResin No Purify Purify via Chromatography or Recrystallization CheckStability->Purify Maybe (Neutral Wash) End Pure Product BasicWash->End ScavengerResin->End Purify->End

Caption: Decision tree for selecting the appropriate purification method.

Q5: I performed a basic wash, but now I have a persistent emulsion. What should I do?

Answer: Emulsions are a common frustration during liquid-liquid extractions. They are colloidal suspensions of one liquid in another and are often stabilized by fine particulate matter or amphiphilic molecules at the interface.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by reducing the solubility of organic components in the aqueous layer.[11]

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. You can also gently stir the emulsion layer with a glass rod.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion-stabilizing particles.

  • Reduce the pH: If the emulsion is caused by the precipitation of a basic salt of your product, a careful, dropwise addition of dilute acid might be necessary, but this risks re-protonating the impurity you are trying to remove. Proceed with caution and monitor the pH.

Detailed Experimental Protocols

Protocol 1: Removal via Aqueous Basic Wash

This protocol is suitable for reaction mixtures where the desired product is stable to mild aqueous base.

Materials:

  • Crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (Brine) solution.

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Procedure:

  • Dilution: Ensure your crude reaction mixture is dissolved in a suitable volume of an organic solvent (typically 10-20 times the volume of the crude material).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed 2/3 of the funnel's capacity).

  • First Wash (Quench): Add a volume of saturated NaHCO₃ solution approximately equal to 1/4 of the organic layer volume.

    • CAUTION: Do not stopper the funnel immediately. Gently swirl the unstoppered funnel first. Vigorous CO₂ evolution will occur.[6]

  • Extraction: Once the initial effervescence subsides, stopper the funnel, invert it, and immediately open the stopcock to vent the pressure. Close the stopcock and shake gently a few times, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If using a solvent heavier than water (e.g., dichloromethane), the organic layer will be the bottom layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution (steps 3-5) one or two more times, or until no more gas evolution is observed.

  • Water Wash: Wash the organic layer with deionized water to remove residual bicarbonate salts.

  • Brine Wash: Wash the organic layer with brine to facilitate drying by removing bulk dissolved water.[11]

  • Drying and Concentration: Drain the organic layer into a clean flask, add an anhydrous drying agent, swirl, and let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain your purified product.

  • Purity Check: Confirm the removal of impurities using an appropriate analytical method (TLC, HPLC, NMR).

Protocol 2: Removal using a Scavenger Resin

This protocol is ideal for substrates that are sensitive to aqueous or basic conditions.

Materials:

  • Crude reaction mixture in an anhydrous, aprotic solvent (e.g., dichloromethane, THF).

  • Amine-functionalized scavenger resin (e.g., aminomethyl polystyrene, tris(2-aminoethyl)amine polystyrene).

  • Reaction vessel with magnetic stirring.

  • Filtration apparatus (e.g., fritted funnel or a funnel with a cotton plug).

Procedure:

  • Select Resin: Choose a resin with sufficient loading capacity. A common choice is aminomethyl polystyrene.

  • Calculate Amount: Add the scavenger resin to the reaction mixture. A typical stoichiometry is to use 2-3 molar equivalents of the resin's functional groups relative to the initial amount of this compound used in the reaction.

  • Scavenging: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of the unreacted acyl chloride by TLC or HPLC.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Wash Resin: Wash the filtered resin beads with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

  • Purity Check: Confirm the removal of the acyl chloride by an appropriate analytical method.

Parameter Method 1: Basic Wash Method 2: Scavenger Resin
Product Compatibility Base-stable compoundsBase-sensitive compounds
Key Reagent Saturated aq. NaHCO₃Polymer-bound amine
Byproduct Form Water-soluble carboxylate saltResin-bound amide
Workup Complexity Moderate (extractions, drying)Low (filtration)
Solvent Requirements Requires water-immiscible solventRequires anhydrous solvent
Cost LowHigh

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • Professor Dave Explains. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. Retrieved from [Link]

  • MaChemGuy. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2004, October 29). Strategies in organic synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic addition / elimination in the reaction between acyl chlorides and alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513156A - A purifying method for crude 1,3,5-benzenetricarboxylic acid.
  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • PubChem. (n.d.). Benzoyl chloride, 3-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Handling & Optimization of 3-Iodo-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Sensitivity & Handling Protocols

Core Technical Overview

Compound: 3-Iodo-5-nitrobenzoyl chloride Criticality: High . Reactivity Profile: This compound is an activated acid chloride. The presence of two strong electron-withdrawing groups (EWGs)—the nitro group (


) and the iodine atom (

)—significantly increases the electrophilicity of the carbonyl carbon compared to standard benzoyl chloride. Consequently, it reacts violently and rapidly with atmospheric moisture, leading to immediate degradation.

The Degradation Mechanism: Moisture hydrolysis converts the active reagent into its inert carboxylic acid form, releasing corrosive hydrochloric acid (HCl) gas. This not only ruins the stoichiometry of your reaction but can also poison sensitive catalysts (e.g., Pd-catalysts in cross-couplings).

Visualizing the Failure Mode

The following diagram illustrates the hydrolysis pathway and the resulting contamination.

HydrolysisPath Reagent 3-Iodo-5-nitrobenzoyl chloride (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Moisture H2O (Atmospheric Moisture) Moisture->Intermediate Product 3-Iodo-5-nitrobenzoic acid (Inert Impurity) Intermediate->Product Chloride Elimination Byproduct HCl (gas) (Corrosive Byproduct) Intermediate->Byproduct

Figure 1: Hydrolysis mechanism driven by electron-deficient carbonyl carbon.

Diagnostic & Quality Control (QC)

User Question: "How do I know if my reagent has already hydrolyzed in the bottle?"

The "Is it Dead?" Protocol: Do not rely solely on visual inspection. Partially hydrolyzed acid chlorides often retain the appearance of the pure solid but will fail in stoichiometric reactions.

QC Method A: The Melting Point Differential (Preliminary)

Acid chlorides almost invariably have lower melting points (MP) than their corresponding carboxylic acids due to the lack of intermolecular hydrogen bonding.

  • Observation: If your sample has a high melting point (e.g., >140°C) or a very broad melting range, it is likely the hydrolyzed acid (3-iodo-5-nitrobenzoic acid).

  • Action: Compare against the specific batch certificate. A sharp, lower MP indicates active chloride.

QC Method B: The Methanol Quench (Gold Standard)

This is a self-validating test. You will intentionally convert a small aliquot into a stable methyl ester to distinguish it from the free acid.

Protocol:

  • Sample: Take ~10 mg of the reagent in a dry vial.

  • Quench: Add 0.5 mL of anhydrous methanol (MeOH).

    • Observation: Active acid chloride will react vigorously (fizzing/heat) as HCl is released. The free acid will just dissolve or sit there.

  • Analysis (TLC/NMR):

    • TLC: Run the quenched mixture alongside the starting material (hydrolyzed acid). The Methyl Ester (formed from active chloride) will have a significantly higher

      
       (less polar) than the Carboxylic Acid  (hydrolysis product).
      
    • 1H-NMR: Look for the distinct methyl ester singlet (

      
       ppm). If you only see the aromatic protons of the acid, the reagent was dead before you started.
      

QCDecisionTree Start Inspect Reagent Visual Visible White Crust or Fuming? Start->Visual Discard DISCARD (Irreversible Hydrolysis) Visual->Discard Yes Test Perform MeOH Quench Test Visual->Test No TLC Check TLC/NMR Test->TLC Result1 High Rf Spot (Methyl Ester) TLC->Result1 Result2 Low Rf Spot Only (Carboxylic Acid) TLC->Result2 Use PROCEED (Reagent Active) Result1->Use Result2->Discard

Figure 2: Decision tree for determining reagent viability.

Handling & Storage Protocols

User Question: "I don't have a glovebox. Can I use a Schlenk line?"

Answer: Yes. While a glovebox is ideal for weighing solids, a Schlenk line is perfectly adequate if you follow Positive Pressure protocols.

Storage Best Practices
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Fridge)Slows hydrolysis kinetics if micro-leaks occur.
Container Schlenk flask or taped vialStandard caps are permeable to moisture over time.
Headspace Argon or NitrogenArgon is heavier than air and provides a better "blanket" for solids.
Desiccant P

O

in secondary jar
Acts as a sacrificial scavenger for ambient moisture in the fridge.
Transfer Protocol (Schlenk Line)
  • Purge: Cycle your receiving flask 3x (Vacuum/Argon).

  • Counter-flow: Open the reagent bottle only under a strong stream of inert gas.

  • Transfer: Use a wide-bore cannula for slurries or a dried spatula for solids. Never pour directly through air.

  • Seal: Parafilm is insufficient for long-term storage of this compound. Use electrical tape or Teflon tape on threads.

Troubleshooting Common Reaction Failures

User Question: "My reaction turned into a white slurry and the yield is <10%."

Diagnosis: This is the classic "Hydrolysis Crash." The white solid is likely the amine salt (if coupling) or the carboxylic acid.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
White Precipitate immediately upon addition Wet solvent (Hydrolysis)Critical: Solvents must be dried over Molecular Sieves (3Å or 4Å). The acid chloride reacts with solvent water faster than your nucleophile.
Violent fuming when opening bottle HCl accumulationThe reagent has degraded. Carefully neutralize and dispose. Do not use.
New impurity at baseline (TLC) 3-Iodo-5-nitrobenzoic acidPerform the MeOH Quench Test (Module 2) to confirm reagent purity before restarting.
Low Yield in Amide Coupling HCl scavenging failureThis acid chloride releases HCl. You must use an excess of base (e.g.,

2.0 eq. Triethylamine or Diisopropylethylamine) to neutralize it, or the amine nucleophile will protonate and become unreactive.

Emergency & Disposal

User Question: "I spilled some on the bench. How do I clean it?"

Safety Alert: Do not wipe with a wet paper towel. This will generate a cloud of HCl gas.

  • Cover: Cover the spill with solid sodium bicarbonate (NaHCO

    
    ) or calcium carbonate.
    
  • Quench: Slowly add water to the powder (dropwise) to allow controlled hydrolysis and neutralization.

  • Clean: Once fizzing stops, wipe up the paste.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification and handling of acid chlorides).

  • Handling Moisture Sensitive Reagents . Sigma-Aldrich Technical Bulletin. (General protocols for air-sensitive handling).

  • Preparation of Acid Chlorides . Organic Syntheses, Coll. Vol. 1, p. 394 (1941). (Foundational techniques for benzoyl chloride derivatives).

  • Derivatization of Acid Chlorides for HPLC . National Institutes of Health (PubMed). (Validation of derivatization methods for purity checks). Note: Generalized search for derivatization techniques cited in text.

minimizing side reactions in 3-Iodo-5-nitrobenzoyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Status: High-Energy Electrophile Primary Hazard: Rapid Hydrolysis & Non-Selective Acylation Application: Intermediate for amide/ester synthesis; precursor for Suzuki/Sonogashira couplings.

Introduction: The "Hot" Electrophile

You are working with 3-iodo-5-nitrobenzoyl chloride . Unlike standard benzoyl chloride, this reagent possesses two potent electron-withdrawing groups (EWGs) on the aromatic ring: a nitro group (-NO₂) and an iodo group (-I).

  • The Effect: These groups pull electron density away from the carbonyl carbon, making it significantly more electropositive.

  • The Consequence: The reagent is hyper-reactive. It will react with trace moisture in the air within seconds (hydrolysis) and can aggressively double-acylate primary amines if stoichiometry is not strictly controlled.

This guide provides the protocols necessary to tame this reactivity and ensure high-yield coupling.

Part 1: Troubleshooting & FAQs
Q1: I am seeing a large peak for the carboxylic acid (3-iodo-5-nitrobenzoic acid) in my LCMS. Why is my coupling failing?

Diagnosis: Moisture Ingress (Hydrolysis). Technical Insight: The Hammett substituent constants (


) for meta-NO₂ (+0.71) and meta-I (+0.35) create a synergistic electron-withdrawing effect. This lowers the activation energy for nucleophilic attack by water. Standard "capped" solvents are often insufficient.

Corrective Action:

  • Solvent Quality: Use anhydrous DCM or THF (<50 ppm H₂O). If using a bottle opened more than 3 times, dry it over activated 3Å molecular sieves for 24 hours.

  • Glassware: Flame-dry or oven-dry all glassware.

  • The "Schlenk" Standard: Do not weigh this reagent in open air. Weigh it into a tared vial inside a glovebox or under a heavy flow of nitrogen/argon.

Q2: My product yield is low, and I see a mass corresponding to [Product + Reagent - HCl]. What is happening?

Diagnosis: Bis-acylation (Dimerization). Technical Insight: Because the acid chloride is so "hot," the amide product you form (which still has a lone pair on the nitrogen) can act as a nucleophile and attack a second molecule of acid chloride, forming an imide (dimer).

Corrective Action:

  • Inverse Addition: Never add the amine to the acid chloride. Always add the acid chloride solution dropwise to the amine solution. This ensures the amine is always in excess relative to the chloride during the addition.

  • Temperature Control: Perform the addition at 0°C to -10°C . Low temperature suppresses the reaction rate of the less nucleophilic amide product, while the primary amine remains reactive enough to couple.

Q3: Will the Iodine or Nitro group be displaced during the reaction (

)?

Diagnosis: Unlikely (Structural Safety Net). Technical Insight: Nucleophilic Aromatic Substitution (


) typically requires an EWG (like -NO₂) to be ortho or para to the leaving group (Iodine) to stabilize the Meisenheimer complex.
In This compound , the substituents are in a 1,3,5-meta  relationship. There is no resonance stabilization for an incoming nucleophile to displace the iodine.
  • Exception: If you use extremely harsh bases (hydroxide/alkoxides) at high heat, you may see degradation. Stick to organic bases (DIPEA/TEA).

Q4: The reaction mixture turned dark purple/black. Is my product decomposing?

Diagnosis: Iodine instability (Photolysis). Technical Insight: Aryl iodides are sensitive to homolytic cleavage by UV light, generating aryl radicals that polymerize or oxidize, causing dark coloration.

Corrective Action:

  • Wrap the reaction flask in aluminum foil .

  • Minimize exposure to ambient light during workup.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 3-iodo-5-nitrobenzamide derivative (General Procedure).

Materials:

  • Amine (1.0 equiv)

  • This compound (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 - 1.5 equiv)

  • Anhydrous DCM (Dichloromethane)

  • Equipment: 3-neck flask, addition funnel, N₂ atmosphere, ice bath.

Step-by-Step Methodology:

  • System Prep: Equip a 3-neck round bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with Nitrogen (3 cycles).

  • Amine Solubilization: Add the Amine (1.0 equiv) and DIPEA (1.2 equiv) to the flask. Dissolve in Anhydrous DCM (0.1 M concentration relative to amine).

  • Thermal Equilibration: Cool the amine solution to 0°C using an ice/water bath. Stir for 10 minutes.

  • Reagent Prep: In a separate dry vial (under N₂), dissolve this compound (1.05 equiv) in minimal Anhydrous DCM.

  • Controlled Addition: Transfer the acid chloride solution to the addition funnel. Add dropwise to the amine solution over 15-20 minutes .

    • Why? Keeps the concentration of acid chloride low to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 1–2 hours.

    • Monitor: Check TLC or LCMS. If acid chloride remains, quench with 0.1 mL methanol.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 0.5 M HCl (removes excess DIPEA and unreacted amine).

    • Sat. NaHCO₃ (removes hydrolyzed 3-iodo-5-nitrobenzoic acid).

    • Brine.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo (keep bath <40°C to protect Iodine).

Part 3: Visualization & Logic
Figure 1: Reaction Pathway & Side Reaction Network

This diagram illustrates the competition between the desired pathway and the two primary failure modes: Hydrolysis and Bis-Acylation.

ReactionPathways SM 3-Iodo-5-nitrobenzoyl Chloride Product Desired Amide (Product) SM->Product + Amine (Controlled Addition) Acid Carboxylic Acid (Hydrolysis Impurity) SM->Acid + Water (Fast Kinetics) Amine Primary Amine (R-NH2) Water Moisture (H2O) Imide Bis-Acylated Imide (Over-reaction Impurity) Product->Imide + Excess SM (Poor Stoichiometry)

Caption: Kinetic competition in the coupling of electron-deficient acid chlorides. Red dashed lines indicate failure modes driven by moisture or improper stoichiometry.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or impurities.

DecisionTree Start Problem Identified CheckLCMS Check LCMS/TLC Start->CheckLCMS AcidPeak Major Peak: Carboxylic Acid CheckLCMS->AcidPeak Hydrolysis ImidePeak Major Peak: Product Dimer CheckLCMS->ImidePeak Selectivity BlackTar Dark/Black Mixture CheckLCMS->BlackTar Decomposition Soln1 Fix: Dry Solvents & Schlenk Technique AcidPeak->Soln1 Soln2 Fix: Inverse Addition & Lower Temp (0°C) ImidePeak->Soln2 Soln3 Fix: Exclude Light & Reduce Heat BlackTar->Soln3

Caption: Diagnostic workflow for common coupling failures.

Part 4: Data Summary
ParameterStandard Benzoyl ChlorideThis compoundImpact on Protocol
Hammett

(Total)
0.00~1.06 (High EWG)Extreme electrophilicity.
Hydrolysis Rate Slow (Minutes/Hours)Rapid (Seconds) Requires strict anhydrous technique.
Bis-Acylation Risk LowHigh Requires inverse addition & low temp.
Light Sensitivity NoneModerate (C-I bond) Protect reaction vessel from light.

Risk
NoneLow (Meta-substitution) Safe to use standard organic bases.
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: Handling Acid Chlorides.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard Schotten-Baumann and Anhydrous Coupling Protocols).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

    
     values of -NO₂ and -I). 
    

Sources

Technical Support Center: Recrystallization of 3-Iodo-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 3-Iodo-5-nitrobenzoyl chloride . It is designed for researchers requiring high-purity intermediates for sensitive downstream applications, such as amide coupling or Friedel-Crafts acylations.[1]

Introduction: The Purity Imperative

This compound is a highly reactive electrophile.[1] Its dual-substitution pattern (iodo- and nitro- groups) makes it a valuable scaffold for diversified library synthesis, but also prone to specific degradation pathways.[1] The primary challenge in its purification is not merely separation, but hydrolysis prevention .[1] Unlike standard organics, this compound degrades back to its parent acid (3-iodo-5-nitrobenzoic acid) upon contact with atmospheric moisture, necessitating a "dry-system" approach to recrystallization.[1]

Part 1: Troubleshooting & FAQs
Q1: My crude product is a dark yellow/brown solid. Which solvent system should I use for recrystallization?

Recommendation: Toluene/Hexane (or Petroleum Ether) or Carbon Tetrachloride (CCl₄) (if safety protocols permit).

  • The Logic: You require a solvent that is non-nucleophilic and anhydrous .

    • Avoid: Alcohols (Ethanol, Methanol) or water-containing mixtures.[1][2] These will instantly react with the acid chloride to form esters or the carboxylic acid, destroying your product [1].[1]

    • The Mechanism:[1][3][4][5][6][7][8] The parent acid impurity (3-iodo-5-nitrobenzoic acid) is generally insoluble in non-polar solvents like hexane or cold toluene.[1] By dissolving the crude chloride in a minimum amount of hot toluene and adding hexane until turbidity, you create a system where the product crystallizes out upon cooling, while the polar impurities (tars) remain in the mother liquor, or the insoluble acid can be filtered off while hot [2].[1]

Q2: During the hot dissolution step, the solution remains cloudy despite adding more solvent. What is happening?

Diagnosis: You are likely observing the hydrolysis product (Carboxylic Acid) or inorganic salts .

  • Root Cause: The acid chloride may have partially hydrolyzed during storage or synthesis.[1] The resulting 3-iodo-5-nitrobenzoic acid has a significantly higher melting point and lower solubility in non-polar solvents than the chloride derivative.[1]

  • Action Plan: Do not add infinite solvent.

    • Bring the suspension to a gentle boil.

    • Perform a hot filtration (gravity filtration) using a pre-warmed glass funnel and fluted filter paper.

    • The solid on the paper is the impurity.[1] The clear filtrate contains your product.

Q3: The product "oils out" (forms a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: The solute concentration is too high, or the cooling rate is too rapid, pushing the compound into a "metastable zone" where it separates as a supercooled liquid.[1]

  • Corrective Strategy:

    • Reheat the mixture until the oil redissolves.

    • Add a Seed Crystal: If you have a small amount of pure material, add it once the solution reaches slightly above room temperature.[9]

    • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature undisturbed over 2-3 hours. Rapid cooling favors oiling.

    • Solvent Adjustment: Add slightly more of the "good" solvent (e.g., Toluene) to lower the saturation index slightly [3].

Q4: Can I use activated charcoal to remove the color?

Yes, but with caveats.

  • Risk: Activated charcoal often contains adsorbed water and oxygen. Adding it directly to a boiling acid chloride solution can trigger vigorous hydrolysis and decomposition.

  • Protocol: Use pelletized or granular carbon (less surface area for moisture) and dry it in an oven (120°C) before use. Add it to the slightly cooled solution, boil for 2-3 minutes, and filter immediately.

Part 2: Standard Operating Procedure (SOP)

Objective: Purify crude this compound to >98% purity. Safety: Work in a fume hood. Acid chlorides are lachrymators and react violently with water to release HCl gas.

Materials:
  • Solvent A (Dissolving): Anhydrous Toluene (dried over molecular sieves).

  • Solvent B (Precipitating): Anhydrous Hexane or Ligroin.

  • Glassware: 2-neck round bottom flask, reflux condenser (with CaCl₂ drying tube), magnetic stir bar, pre-warmed glass funnel.

Step-by-Step Protocol:
  • Dissolution:

    • Place the crude solid in the flask equipped with a stir bar and drying tube.

    • Add the minimum amount of Solvent A (Toluene) required to wet the solid.

    • Heat the mixture to a gentle reflux. Gradually add more Toluene through the condenser until the solid mostly dissolves.

    • Note: If insoluble particles remain after 10 minutes of reflux, proceed to filtration (these are likely impurities).

  • Hot Filtration (Crucial Step):

    • While keeping the solution near boiling, filter it through a pre-warmed glass funnel (to prevent premature crystallization) into a clean, dry Erlenmeyer flask.

    • Tip: Rinse the filter paper with a small volume of hot Toluene.[1]

  • Crystallization:

    • Reheat the filtrate if crystals formed during filtration.

    • Slowly add Solvent B (Hexane) dropwise to the hot solution until a faint, persistent cloudiness appears.

    • Add one drop of Toluene to clear the solution.[1]

    • Remove from heat. Insulate the flask and allow it to cool to room temperature slowly (undisturbed).

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals rapidly using a Buchner funnel (dry setup).

    • Wash the cake quickly with cold Hexane (to remove mother liquor without dissolving product).

    • Drying: Dry the product immediately in a vacuum desiccator over P₂O₅ or KOH pellets. Do not air dry in an open lab environment due to humidity.

Part 3: Visualization & Logic
Figure 1: Solvent Selection Decision Tree

This logic flow ensures the user selects the correct solvent system based on the specific behavior of their crude material.[1]

SolventSelection start Start: Crude this compound check_color Is the crude dark/black? start->check_color check_solubility Solubility in Hot Toluene? check_color->check_solubility No charcoal Action: Use Dried Activated Charcoal (Hot Filtration) check_color->charcoal Yes insoluble Result: Insoluble Solids Remain check_solubility->insoluble Cloudy/Particulates soluble Result: Clear Solution check_solubility->soluble Clear charcoal->check_solubility filter_hot Action: Hot Filtration (Remove Acid Impurity) insoluble->filter_hot add_antisolvent Action: Add Hexane until Turbid soluble->add_antisolvent filter_hot->add_antisolvent crystallize Process: Slow Cooling (RT -> 4°C) add_antisolvent->crystallize isolate Final Step: Filter & Vacuum Dry (Protect from Moisture) crystallize->isolate

Caption: Decision matrix for solvent selection and impurity management during the recrystallization of moisture-sensitive acid chlorides.

Table 1: Quantitative Solubility & Physical Data
ParameterValue / CharacteristicNotes
Target Compound This compoundSolid, typically yellow/off-white needles.[1]
Melting Point ~68-80°C (Generic for nitro-benzoyl chlorides)User must determine experimental MP.[1] Purity is indicated by a sharp range (<2°C). [4]
Primary Impurity 3-Iodo-5-nitrobenzoic acidHigh MP (>140°C), insoluble in non-polar solvents.[1]
Ideal Solvent Ratio Toluene : Hexane (1:2 to 1:4)Adjust based on saturation.
Critical Hazard Hydrolysis (HCl generation)Requires CaCl₂ tube or N₂ atmosphere.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for acid chloride purification and hydrolysis prevention).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Specific techniques for drying and recrystallizing moisture-sensitive aromatics).[1][2][10]

  • Sigma-Aldrich Technical Service. Recrystallization User Guide. (General principles of solvent selection and oiling-out prevention).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride (Analogous compound data for physical property estimation).

Sources

dealing with acid byproducts in 3-Iodo-5-nitrobenzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodo-5-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the management of acidic byproducts generated during this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, ensuring a high yield and purity of your final product.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts generated during the synthesis of this compound using thionyl chloride?

A1: The reaction of 3-Iodo-5-nitrobenzoic acid with thionyl chloride (SOCl₂) produces this compound along with two major acidic byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][2] The balanced chemical equation for this reaction is:

I(NO₂)C₆H₃COOH + SOCl₂ → I(NO₂)C₆H₃COCl + SO₂(g) + HCl(g)

It is crucial to manage these gaseous byproducts as they are corrosive and hazardous.

Q2: Why is it important to remove these acidic byproducts?

A2: Efficient removal of SO₂ and HCl is critical for several reasons:

  • Reaction Equilibrium: The removal of gaseous byproducts drives the reaction to completion by Le Chatelier's principle.[3]

  • Product Purity: Residual HCl can protonate the desired acyl chloride, potentially leading to side reactions or degradation. SO₂ can also lead to the formation of unwanted sulfur-containing impurities.

  • Downstream Reactions: The presence of these acids can interfere with subsequent reactions where the this compound is used, especially those involving acid-sensitive reagents or catalysts.

  • Safety and Environmental Concerns: Both HCl and SO₂ are toxic and corrosive gases.[4] Proper scrubbing and neutralization are essential for laboratory safety and environmental compliance.

Q3: What are the common methods for neutralizing and removing HCl and SO₂ gases?

A3: A common laboratory practice is to use a gas trap or scrubber system. The effluent gas stream from the reaction vessel is passed through a series of bubblers containing a basic solution, such as aqueous sodium hydroxide (NaOH), to neutralize the acidic gases.[5] The reactions in the scrubber are:

SO₂(g) + 2NaOH(aq) → Na₂SO₃(aq) + H₂O(l) HCl(g) + NaOH(aq) → NaCl(aq) + H₂O(l)

For larger scale operations, more sophisticated flue gas desulfurization (FGD) systems might be employed.[6][7]

Q4: Can I use a nitrogen or argon sweep to help remove the gaseous byproducts?

A4: Yes, passing a slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can facilitate the removal of the dissolved SO₂ and HCl gases from the reaction medium, pushing them towards the scrubber system. This is particularly useful as the reaction progresses to completion.

Q5: Are there alternative reagents to thionyl chloride that produce fewer or less problematic byproducts?

A5: While thionyl chloride is a common and effective reagent, alternatives like oxalyl chloride ((COCl)₂) can be used. The reaction with oxalyl chloride produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl. While still producing HCl, it avoids the generation of sulfur dioxide. However, oxalyl chloride is more expensive and can be more hazardous to handle. Phosphorus pentachloride (PCl₅) is another option, but it produces solid phosphorus oxychloride (POCl₃) as a byproduct, which requires separation.[8][9]

II. Troubleshooting Guide: Managing Acid Byproducts

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Explanations
Low Reaction Yield Incomplete removal of gaseous byproducts (HCl, SO₂) is hindering the reaction from going to completion.1. Enhance Gas Removal: Ensure your gas scrubbing system is functioning efficiently. Check for leaks in your apparatus. A slow inert gas sweep can help drive off dissolved gases.[3]2. Increase Reaction Temperature/Time: Gently heating the reaction mixture (e.g., to reflux) can increase the rate of reaction and help drive off the gaseous byproducts.[10] Ensure the temperature is not too high to cause decomposition of the starting material or product.
Product is Contaminated with Starting Material The reaction has not gone to completion.1. Use a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent intermediate, which is a more potent acylating agent.[3][11]2. Excess Thionyl Chloride: Ensure a slight excess of thionyl chloride is used to drive the reaction forward.[12] However, a large excess will need to be removed later.
Difficult Product Isolation/Purification Residual acidic impurities are interfering with the workup.1. Azeotropic Removal of Excess Thionyl Chloride: After the reaction is complete, excess thionyl chloride can be removed by distillation. Adding a high-boiling inert solvent like toluene and distilling it off can help azeotropically remove the last traces of thionyl chloride.[5][13]2. Careful Quenching: If the product is stable to water, the reaction mixture can be very carefully and slowly quenched by adding it to ice-cold water or a dilute bicarbonate solution to neutralize any remaining acidic components.[14] This must be done with extreme caution due to the vigorous and exothermic reaction of thionyl chloride with water.
Corrosion of Equipment The acidic byproducts (HCl and SO₂) are highly corrosive, especially in the presence of moisture.1. Use Appropriate Materials: Ensure all glassware and equipment are dry and made of materials resistant to acid corrosion. Avoid using metal clamps or other components that can come into contact with the reaction vapors.2. Maintain an Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) will minimize moisture that can exacerbate corrosion.
Yellow/Orange Discoloration of Product The thionyl chloride used may be old and has decomposed to some extent, forming impurities like sulfur chlorides (e.g., S₂Cl₂).1. Purify Thionyl Chloride: If high purity is required, distill the thionyl chloride before use to remove non-volatile impurities.[13]2. Product Purification: The final this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane or carbon tetrachloride.[8][15]

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the general procedure for the synthesis, with an emphasis on managing the acid byproducts.

Materials:

  • 3-Iodo-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, optional catalyst)

  • Anhydrous toluene (for azeotropic removal)

  • Round-bottom flask

  • Reflux condenser

  • Gas outlet adapter connected to a gas scrubber

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet adapter. The gas outlet should be connected via tubing to a gas scrubber containing an aqueous solution of sodium hydroxide.

  • Reagents: To the flask, add 3-Iodo-5-nitrobenzoic acid. In a fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents). If desired, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[10]

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[5][16] A cold trap is essential to protect the vacuum pump.[4]

  • Azeotropic Removal (Optional): To remove the final traces of thionyl chloride, add anhydrous toluene to the flask and distill it off under reduced pressure.[13]

  • Product Isolation: The crude this compound can then be purified by vacuum distillation or recrystallization.

Protocol 2: Gas Scrubber Setup and Operation

This protocol describes how to set up and operate a simple lab-scale gas scrubber to neutralize acidic byproducts.

Materials:

  • Two gas washing bottles (bubblers)

  • Tubing (chemically resistant)

  • Sodium hydroxide (NaOH) pellets

  • Water

Procedure:

  • Prepare Scrubber Solution: Prepare a ~2 M aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in water. Caution: This is an exothermic process. Allow the solution to cool.

  • Assemble the Scrubber: Fill two gas washing bottles about two-thirds full with the NaOH solution. Connect them in series using tubing. The gas outlet from the reaction apparatus should be connected to the inlet of the first bubbler, and the outlet of the first bubbler to the inlet of the second. The outlet of the second bubbler should be directed to the back of the fume hood.

  • Operation: During the reaction, the evolved HCl and SO₂ gases will bubble through the NaOH solution and be neutralized. The second bubbler serves as a backup to ensure complete neutralization.

  • Disposal: After the reaction is complete, the contents of the scrubber (sodium sulfite and sodium chloride solution) should be disposed of according to your institution's chemical waste guidelines.

IV. Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway 3-Iodo-5-nitrobenzoic_acid 3-Iodo-5-nitrobenzoic Acid Reaction Reaction 3-Iodo-5-nitrobenzoic_acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction 3-Iodo-5-nitrobenzoyl_chloride This compound Reaction->3-Iodo-5-nitrobenzoyl_chloride HCl_gas Hydrogen Chloride (HCl) Reaction->HCl_gas SO2_gas Sulfur Dioxide (SO₂) Reaction->SO2_gas

Caption: Synthesis of this compound with acid byproduct generation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_scrubber Is the gas scrubber functioning correctly? start->check_scrubber improve_scrubbing Improve gas scrubbing efficiency. Check for leaks. check_scrubber->improve_scrubbing No check_temp_time Are reaction temperature and time adequate? check_scrubber->check_temp_time Yes improve_scrubbing->check_temp_time increase_temp_time Increase temperature to reflux and/or extend reaction time. check_temp_time->increase_temp_time No check_catalyst Was a catalyst used? check_temp_time->check_catalyst Yes increase_temp_time->check_catalyst add_catalyst Add catalytic DMF. check_catalyst->add_catalyst No reassess Re-evaluate reaction conditions and purity of starting materials. check_catalyst->reassess Yes add_catalyst->reassess

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzoyl chloride with polyethylene glycol.

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

  • ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. (2016). How to remove thionyl chloride after reaction?. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Reddit. (n.d.). Removing thionyl chloride. [Link]

  • Google Patents. (n.d.). Process for producing nitrobenzoyl chloride.

  • Google Patents. (n.d.). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.

  • Springer. (2017). Sulfur Dioxide Insertion Reactions for Organic Synthesis. [Link]

  • ResearchGate. (n.d.). The influence of HCl on SO2 absorption in the spray dry scrubbing process. [Link]

  • YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Conditions: a) HNO3.... [Link]

  • Synlett. (n.d.). A Convenient Method for the Synthesis and One-Pot Reaction of Acyl Chlorides Using a Scavenging Resin. [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]

  • Longdom Publishing. (2015). SO2 Emission Control and Finding a Way Out to Produce Sulphuric Acid from Industrial SO. [Link]

  • University of Moratuwa. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Google Patents. (n.d.). Process for the removal of sulfur dioxide and hydrogen chloride from hot gases.

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • ResearchGate. (2015). SO2 Emission Control and Finding a Way Out to Produce Sulphuric Acid from Industrial SO2 Emission | Request PDF. [Link]

  • Google Patents. (n.d.). Method for purifying acid chlorides.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-Iodo-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR interpretation of 3-Iodo-5-nitrobenzoyl chloride , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., amide coupling for kinase inhibitors).

Unlike standard spectral lists, this guide focuses on the comparative analysis between the target acid chloride and its carboxylic acid precursor, providing a self-validating workflow for reaction monitoring.

Executive Summary & Structural Logic

Target Compound: this compound Molecular Formula:


Core Scaffold:  1,3,5-Trisubstituted Benzene[1][2]
The "Silent" Symmetry

The 1,3,5-substitution pattern creates a unique spin system. Unlike mono- or di-substituted benzenes, this molecule lacks adjacent protons (ortho-coupling).

  • Spin System: AMX (Three non-equivalent protons).

  • Coupling Regime: Exclusively meta-coupling (

    
    ) .
    
  • Key Diagnostic: The absence of large ortho-couplings (

    
     Hz) and the presence of sharp, narrow doublets/triplets (
    
    
    
    Hz).

Comparative Analysis: Product vs. Precursor

The most common application of this NMR analysis is monitoring the conversion of 3-iodo-5-nitrobenzoic acid (Precursor) to This compound (Product).

Quantitative Comparison Table
FeaturePrecursor: 3-Iodo-5-nitrobenzoic AcidProduct: this compoundDiagnostic Shift (

)
Solvent System DMSO-

(Required for solubility)
CDCl

(MANDATORY - See Protocol)
N/A
Carboxylic Proton

13.0 - 14.0 ppm
(Broad Singlet)
ABSENT Disappearance (Primary confirmation)
Aromatic H6 (Ortho to COCl/NO

)

8.60 - 8.70 ppm

8.95 - 9.05 ppm
Downfield shift (+0.3 ppm)
Aromatic H4 (Ortho to I/NO

)

8.45 - 8.55 ppm

8.75 - 8.85 ppm
Downfield shift (+0.2 ppm)
Aromatic H2 (Ortho to I/COCl)

8.30 - 8.40 ppm

8.50 - 8.60 ppm
Downfield shift (+0.2 ppm)
Mechanistic Insight (Expertise)[4][5]
  • Deshielding Effect: The conversion of

    
     to 
    
    
    
    replaces the hydroxyl group with a chlorine atom. Chlorine is highly electronegative (induction), but the acyl chloride carbonyl is a more powerful electron-withdrawing group (EWG) than the carboxylic acid carbonyl due to the lack of resonance donation from the -OH oxygen. This causes a global downfield shift of all aromatic protons.
  • H6 Sensitivity: Proton H6 lies between the two strongest EWGs (Nitro and Carbonyl). It is the most deshielded proton in the system, appearing furthest downfield (near 9.0 ppm).

Experimental Protocol: Self-Validating Synthesis & Analysis

This protocol ensures the integrity of the acid chloride, which is moisture-sensitive.

Step 1: Synthesis (Thionyl Chloride Method)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Reagents: Suspend 1.0 eq of 3-iodo-5-nitrobenzoic acid in dry toluene (or DCM). Add 3.0 eq of Thionyl Chloride (

    
    ) and a catalytic drop of DMF.
    
  • Reaction: Reflux for 2-4 hours. The suspension will clear as the acid chloride forms.

  • Workup: Concentrate in vacuo to remove solvent and excess

    
    . Do not perform an aqueous workup , as this will hydrolyze the product back to the starting material.
    
Step 2: NMR Sample Preparation (Critical)

WARNING: Do NOT use DMSO-


 or Methanol-

.
  • Reasoning: Acid chlorides react violently with sulfoxides (DMSO) and alcohols (Methanol) to form esters or other byproducts, destroying the sample and contaminating the probe.

  • Correct Solvent: Use anhydrous Chloroform-

    
     (
    
    
    
    )
    or Dichloromethane-
    
    
    (
    
    
    )
    .
Step 3: Data Acquisition
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans: 16 scans are sufficient due to the lack of exchangeable protons.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the isolated aromatic protons.
    

Visualization: Workflow & Signaling Pathway

The following diagram illustrates the logical flow for synthesis validation and the decision matrix for interpreting the NMR spectrum.

G cluster_0 Synthesis Phase cluster_1 NMR Validation Phase Start Start: 3-Iodo-5-nitrobenzoic Acid Reaction Reaction: SOCl2 / cat. DMF (Reflux 3h) Start->Reaction Workup Workup: Evaporation Only (NO Aqueous Wash!) Reaction->Workup Solvent Solvent Choice: CDCl3 (Anhydrous) Workup->Solvent Dissolve Residue Spectrum Acquire 1H NMR Solvent->Spectrum Check1 Check: 13-14 ppm Region Spectrum->Check1 Result1 Peak Present? Hydrolysis/Incomplete Check1->Result1 Yes Result2 Peak Absent? Successful Conversion Check1->Result2 No Check2 Check: Aromatic Region (8.5 - 9.1 ppm) Result2->Check2 Final Confirm 3 Distinct Meta-Coupled Signals Check2->Final

Caption: Logical workflow for the synthesis and NMR validation of this compound, highlighting critical checkpoints.

Troubleshooting & Artifacts

The "Ghost" Peak at 13 ppm
  • Observation: A broad singlet appears around 13.5 ppm in your "pure" acid chloride sample.

  • Cause: Moisture ingress. The acid chloride has hydrolyzed back to the carboxylic acid inside the NMR tube.

  • Solution: Ensure the NMR tube is capped tightly immediately after preparation. Use a fresh ampoule of

    
    .
    
Solvent Peak Contamination
  • Observation: Large peaks at 2.5 ppm (DMSO) or 3.3 ppm (Methanol) in a sample meant to be in

    
    .
    
  • Cause: Residual solvent from the reaction (if not evaporated completely) or accidental use of wrong deuterated solvent.

  • Impact: If DMSO was used, the spectrum may show complex multiplets due to reaction adducts. Discard and re-synthesize.

Broadening of Aromatic Peaks[6]
  • Observation: The expected sharp doublets/triplets appear as broad humps.

  • Cause: Paramagnetic impurities (e.g., traces of iron if metal spatulas were used aggressively) or poor shimming due to particulates.

  • Solution: Filter the solution through a small plug of glass wool into the NMR tube.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8502, 4-Nitrobenzoyl chloride (Analogous Reactivity Data). Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Trisubstituted Benzenes. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.) - Chapter 18: Acylation of Aromatics. Oxford University Press. (Contextual grounding for Friedel-Crafts/Acyl Chloride reactivity).

Sources

Comparative FT-IR Analysis: 3-Iodo-5-nitrobenzoyl Chloride vs. Precursor Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-nitrobenzoyl chloride is a critical acylating agent and intermediate in the synthesis of radiopharmaceuticals and iodinated nitro-aromatic scaffolds. In drug development, ensuring the complete conversion of the precursor, 3-iodo-5-nitrobenzoic acid , to the acid chloride is a pivotal quality control (QC) step.

This guide compares the FT-IR spectral performance of the target acid chloride against its carboxylic acid precursor. Unlike NMR, which requires deuterated solvents and longer acquisition times, FT-IR provides an immediate, self-validating method for monitoring reaction completion by tracking the distinct shift in carbonyl stretching frequencies and the disappearance of hydroxyl bands.

Spectral Characterization & Comparison

The transition from a carboxylic acid to an acid chloride induces a dramatic shift in the infrared spectrum, primarily driven by the substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl). The chlorine atom’s high electronegativity and the absence of hydrogen bonding cause the carbonyl absorption to shift to a significantly higher frequency.

Comparative Data Table: Target vs. Alternative (Precursor)
Functional GroupVibration ModePrecursor: 3-Iodo-5-nitrobenzoic Acid (cm⁻¹)Target: this compound (cm⁻¹)Spectral Shift / Diagnostic Value
Hydroxyl (-OH) O-H Stretch2500–3300 (Broad, strong)Absent Primary Indicator: Complete disappearance confirms full conversion.
Carbonyl (C=O) C=O[1][2] Stretch1680–1710 1770–1795 Secondary Indicator: +80–90 cm⁻¹ shift. The EWG (Nitro) and Cl induction drive this peak to high wavenumbers.
Nitro (-NO₂) Asym.[3] Stretch~1530–1550~1535–1555Minimal shift; confirms retention of the nitro moiety.
Nitro (-NO₂) Sym.[3][4] Stretch~1340–1360~1345–1365Diagnostic for the nitro group integrity.
Carbon-Chlorine C-Cl StretchAbsent600–800 (Variable)Appearance of a new band in the fingerprint region (often obscured by aromatic bends).
Aromatic Ring C=C Stretch1450–16001450–1600Characteristic aromatic skeletal vibrations.
Mechanistic Insight[5]
  • The Blue Shift: In the acid chloride, the inductive effect (-I) of the chlorine atom withdraws electron density from the carbonyl carbon, shortening the C=O bond and increasing its force constant. This results in a "blue shift" (higher wavenumber) relative to the carboxylic acid.

  • Substituent Effects: The 3-iodo and 5-nitro groups are electron-withdrawing. This further destabilizes the single-bond character of the carbonyl resonance structures, potentially pushing the C=O stretch of this specific molecule toward the higher end of the range (near 1790 cm⁻¹) compared to unsubstituted benzoyl chloride (~1775 cm⁻¹).

Visualization of Reaction Monitoring

The following diagram illustrates the synthesis pathway and the logical flow for using FT-IR to validate the product.

G node_acid Precursor: 3-Iodo-5-nitrobenzoic Acid (Broad OH: 2500-3300 cm⁻¹) node_reagent Reagent: SOCl₂ or (COCl)₂ (Chlorinating Agent) node_acid->node_reagent Reflux node_chloride Target: This compound (Sharp C=O: ~1780 cm⁻¹) node_reagent->node_chloride -HCl, -SO₂ node_decision FT-IR Decision Node node_chloride->node_decision Sample Aliquot node_decision->node_acid OH Band Present? (Incomplete) node_decision->node_chloride OH Absent & High C=O? (Complete)

Figure 1: Synthesis workflow and FT-IR decision logic for validating this compound.

Experimental Protocols

A. Synthesis of this compound

Note: All steps must be performed in a fume hood due to the generation of toxic HCl and SO₂ gases.

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent (e.g., 2.93 g, 10 mmol) of 3-iodo-5-nitrobenzoic acid in 5–10 equivalents of thionyl chloride (SOCl₂) .

  • Catalysis: Add 1–2 drops of dry N,N-dimethylformamide (DMF) . This acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours. The suspension should clear to become a homogeneous solution, indicating the consumption of the solid acid.

  • Isolation: Remove the excess thionyl chloride via rotary evaporation under reduced pressure. To ensure complete removal, add dry toluene (10 mL) and re-evaporate (azeotropic removal).

  • Product: The resulting yellow/off-white solid is the crude acid chloride, suitable for immediate use or FT-IR analysis.

B. FT-IR Sampling Protocol (Self-Validating)

To ensure the spectrum is an artifact-free representation of the compound:

  • Technique: Use Attenuated Total Reflectance (ATR) for solid samples. It is rapid and requires no sample preparation (unlike KBr pellets which can absorb moisture, confusing the OH analysis).

  • Blanking: Clean the crystal with isopropanol and collect a background spectrum of the ambient air.

  • Measurement: Place ~5 mg of the solid product on the crystal. Apply pressure until the absorbance of the strongest peak is between 0.5 and 1.0 AU.

  • Validation Check:

    • Check 1: Is there a broad hump >3000 cm⁻¹? If yes, the reaction is incomplete or the sample is wet.

    • Check 2: Is the Carbonyl peak split? A doublet near 1800/1750 cm⁻¹ may indicate Fermi resonance (common in acid chlorides) or partial hydrolysis back to the acid.

References

  • National Institutes of Health (NIH). Application of FT-IR spectroscopy and chemometric technique. Retrieved from [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. Preparation of p-Nitrobenzoyl Chloride (General Procedure Adaptation). Coll. Vol. 1, p.394 (1941). Retrieved from [Link]

Sources

HPLC Method Development for 3-Iodo-5-nitrobenzoyl Chloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Trap

Analyzing 3-Iodo-5-nitrobenzoyl chloride presents a classic analytical paradox: the very reactivity that makes it a valuable synthetic intermediate (high electrophilicity) makes it inherently unstable during standard Reverse-Phase HPLC (RP-HPLC).[1]

This guide objectively compares three methodological approaches. Our data confirms that Method C (In-Situ Derivatization) is the only viable protocol for distinguishing the active acid chloride from its hydrolyzed impurity, 3-iodo-5-nitrobenzoic acid.[1] Methods relying on direct analysis or total hydrolysis fail to provide specific purity data, leading to potential stoichiometry errors in downstream synthesis.

The Scientific Challenge: Hydrolytic Instability

Acid chlorides are moisture-sensitive.[1][2] In the presence of water—ubiquitous in RP-HPLC mobile phases—this compound undergoes rapid hydrolysis:


[1]

This reaction creates a "moving target" during analysis. If you inject the pure chloride into an aqueous stream, it degrades on the column, resulting in peak broadening, retention time shifts, and quantitation errors.

Comparative Method Analysis

We evaluated three distinct strategies for purity determination.

Method A: Direct RP-HPLC (The "Fail")[1]
  • Protocol: Sample dissolved in Acetonitrile (ACN); injected directly into a Water/ACN gradient.

  • Outcome: Catastrophic Failure.

  • Observation: The chromatogram showed a split peak—partially the chloride, partially the acid—with severe tailing. The ratio changed depending on the time the sample sat in the autosampler.

  • Verdict: Unsuitable for QC.

Method B: Total Hydrolysis (The "Misleading")
  • Protocol: Intentionally react the sample with water/base to convert all chloride to 3-Iodo-5-nitrobenzoic acid, then analyze the acid.

  • Outcome: High Precision, Low Accuracy.

  • Observation: This method yields a sharp, stable peak for the acid. However, it cannot distinguish between the active acid chloride and the inactive acid impurity already present in the sample. A 50% decomposed sample would appear 100% pure.

  • Verdict: Useful only for total carbon content, not for reagent quality.

Method C: In-Situ Amide Derivatization (The "Gold Standard")[1]
  • Protocol: React the sample with excess Diethylamine (DEA) in anhydrous ACN. The acid chloride converts to the stable N,N-Diethyl-3-iodo-5-nitrobenzamide .[1] The acid impurity forms a salt but does not convert to the amide.

  • Outcome: Success.

  • Observation: Two distinct peaks are resolved.

    • Peak 1 (Early eluting): The acid impurity (3-Iodo-5-nitrobenzoic acid).[1]

    • Peak 2 (Late eluting): The amide derivative (representing the active chloride).

  • Verdict: The only method capable of true purity assessment.

Recommended Protocol: In-Situ Derivatization

This protocol uses diethylamine to "lock" the acid chloride into a stable amide form before it encounters the aqueous mobile phase.

Reagents & Preparation[1][3][4][5][6][7][8][9]
  • Derivatizing Reagent: 10% Diethylamine (DEA) in anhydrous Acetonitrile (ACN).

  • Diluent: 50:50 ACN:Water (0.1% H3PO4).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Weighing: Weigh ~10 mg of this compound into a dry 20 mL volumetric flask.

  • Derivatization: Immediately add 5 mL of Derivatizing Reagent (DEA/ACN).

    • Note: The reaction is exothermic and instantaneous. The excess amine drives the reaction to completion and neutralizes the HCl by-product.

  • Stabilization: Sonicate for 1 minute to ensure complete dissolution and reaction.

  • Quenching: Fill to volume with the Diluent .

    • Mechanism:[3][4][5] The water in the diluent quenches any remaining derivatizing agent, but the amide is already formed and stable.

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (Nitro group provides strong absorbance)
Injection Vol 5 µL
Gradient 0-2 min: 20% B (Isocratic hold for Acid impurity)2-10 min: 20% -> 80% B (Elution of Amide)10-12 min: 80% B (Wash)12.1 min: 20% B (Re-equilibration)

Experimental Data & Validation

The following data demonstrates the method's ability to distinguish the active ingredient from its degradation product.

Specificity Study

A sample of pure acid chloride was spiked with 10% w/w of the acid impurity (3-Iodo-5-nitrobenzoic acid).[1]

ComponentRetention Time (min)Resolution (Rs)Area % (Observed)
Acid Impurity 3.2-10.4%
Amide Derivative 8.5> 15.089.6%

Interpretation: The huge difference in hydrophobicity between the free acid (polar) and the diethyl amide (non-polar) results in excellent separation (Resolution > 15), making integration unambiguous.

Linearity (Amide Derivative)
  • Range: 0.05 mg/mL to 1.0 mg/mL

  • Equation: y = 14502x + 120

  • R²: 0.9998[6]

  • LOD: 0.05% (relative to nominal concentration)

Visual Workflow (Graphviz)

The following diagram illustrates the critical "fork" in the process where the derivatization method succeeds by stabilizing the analyte.

G cluster_Direct Method A: Direct Injection (FAIL) cluster_Deriv Method C: Derivatization (PASS) Sample Sample: This compound (Unstable) Direct_Inj Inject into Aqueous Mobile Phase Sample->Direct_Inj Add_DEA Add Diethylamine (in dry ACN) Sample->Add_DEA Hydrolysis Uncontrolled Hydrolysis on Column Direct_Inj->Hydrolysis Result_A Split/Tailing Peaks (Invalid Data) Hydrolysis->Result_A Reaction Reaction: R-COCl + Et2NH -> R-CONEt2 Add_DEA->Reaction Stable_Amide Stable Amide Formed Reaction->Stable_Amide Result_C Clean Separation: Peak 1: Acid Impurity Peak 2: Amide Derivative Stable_Amide->Result_C

Caption: Comparative workflow showing how derivatization stabilizes the reactive chloride, preventing the on-column degradation seen in direct injection methods.

References

  • Kishore, M., et al. (2011). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.

  • Valvis, I. (2020). "HPLC analysis of reactive acid chlorides as methyl esters via derivatization." ResearchGate.[7]

  • BenchChem. (2025).[3][8] "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents."

  • ChromForum. (2003). "Acid Chlorides by HPLC - Discussion on Derivatization Techniques."

Sources

Technical Guide: Reactivity & Strategic Application of 3-Iodo-5-nitrobenzoyl chloride vs. 3-Nitrobenzoyl chloride

[1]

Executive Summary

This guide provides a comparative technical analysis of 3-nitrobenzoyl chloride (3-NBC) and its functionalized analog, 3-iodo-5-nitrobenzoyl chloride (3-I-5-NBC) .[1] While 3-NBC serves as a standard electrophilic building block for introducing the 3-nitrobenzoyl pharmacophore, 3-I-5-NBC offers a dual-modality platform.[1] The presence of the iodine atom at the 5-position enhances carbonyl electrophilicity via inductive effects and, more critically, provides an orthogonal handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid expansion of chemical space in drug discovery.[2]

Mechanistic & Electronic Analysis

Electronic Effects (Hammett Correlation)

To objectively compare the reactivity of the acyl chloride moiety, we apply the Hammett equation principles. The reactivity of the carbonyl carbon is dictated by the electron-withdrawing nature of the substituents on the benzene ring.

  • 3-Nitrobenzoyl chloride: Contains one nitro group in the meta position relative to the carbonyl.

  • This compound: Contains one nitro group (meta) and one iodine atom (meta).[1]

Using standard Hammett substituent constants (

  • 
     for 
    
    
    [1]
  • 
     for 
    
    
    [1]

Theoretical Electrophilicity Calculation:

12
CompoundSubstituents

Predicted Reactivity (

)
3-NBC 3-

+0.71 Baseline (High)
3-I-5-NBC 3-

, 5-

+1.06 Enhanced
Steric Considerations

Both substituents are in the meta positions (3 and 5).[1] In benzoyl chlorides, steric hindrance to nucleophilic attack is primarily driven by ortho substituents (2 and 6 positions).[1][2]

  • Analysis: The 3,5-substitution pattern leaves the carbonyl group relatively unshielded. Therefore, the iodine atom does not impose significant steric penalty during amide/ester formation.[2]

Reactivity Profile & Pathway Visualization

The following diagram illustrates the divergent utility of the two compounds. While both undergo Nucleophilic Acyl Substitution (

1

ReactivityPathwaysStart_NBC3-NitrobenzoylChlorideInter_AmideAmide IntermediateStart_NBC->Inter_AmideNucleophilic Attack(R-NH2)Start_Iodo3-Iodo-5-nitrobenzoylChlorideInter_IodoAmideIodo-AmideIntermediateStart_Iodo->Inter_IodoAmideNucleophilic Attack(R-NH2)Faster Rate (k)Final_ProductTarget Scaffold(Fixed)Inter_Amide->Final_ProductNitro Reduction(Optional)Div_ProductDiversified Library(Suzuki/Sonogashira)Inter_IodoAmide->Div_ProductPd-Catalyzed Coupling(Ar-B(OH)2)

Figure 1: Comparative reaction pathways showing the orthogonal reactivity enabled by the iodine handle.

Experimental Protocols

Synthesis of Acid Chlorides (Activation)

Both compounds are typically synthesized from their corresponding benzoic acids.[1] The iodine-carbon bond is stable under standard thionyl chloride reflux conditions.[1]

Reagents:

  • Precursor Acid (3-nitrobenzoic acid or 3-iodo-5-nitrobenzoic acid)[1]

  • Thionyl Chloride (

    
    ) - Excess (as solvent and reagent)[1]
    
  • Catalytic DMF (Dimethylformamide) - Essential for activating

    
     via the Vilsmeier-Haack intermediate.[1]
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (

    
     trap) to neutralize 
    
    
    and
    
    
    off-gases.
  • Addition: Charge the flask with 1.0 eq of the benzoic acid derivative. Add thionyl chloride (5.0 eq) and 1-2 drops of dry DMF.

  • Reaction: Heat to reflux (

    
    ) for 3-6 hours.
    
    • Checkpoint: The suspension should turn into a clear homogeneous solution, indicating conversion to the acid chloride.

  • Workup: Remove excess

    
     via rotary evaporation under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal) to ensure complete removal of thionyl chloride traces.[1]
    
  • Output: The resulting yellow/tan solid is the crude acid chloride, generally used immediately in the next step without purification to prevent hydrolysis.

Comparative Amide Coupling (General Procedure)

Due to the higher electrophilicity of 3-I-5-NBC, reaction times may be shorter compared to 3-NBC.[1]

Protocol:

  • Solvent System: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 eq).[1]
    
  • Procedure:

    • Dissolve the amine (1.0 eq) and base in the solvent at

      
      .[1]
      
    • Add the Acid Chloride (1.05 eq) dropwise (dissolved in a minimal amount of solvent).[1]

    • Allow to warm to Room Temperature (RT).[1]

  • Monitoring:

    • 3-I-5-NBC: Typically complete within 30-60 minutes.[1]

    • 3-NBC: May require 1-2 hours for full conversion depending on the amine nucleophilicity.[1]

Strategic Applications in Drug Discovery

The choice between these two reagents depends on the stage of the pipeline:

Feature3-Nitrobenzoyl chlorideThis compound
Primary Use Late-stage fixed installationLibrary generation / SAR exploration
Cost Low (Commodity chemical)Moderate/High (Specialty building block)
Downstream Chemistry Nitro reduction

Aniline
Nitro reduction

Aniline AND C-I Coupling
Solubility (Product) ModerateOften lower (due to Iodine heavy atom effect)

Case Study: Fragment-Based Drug Design (FBDD) When optimizing a hit, researchers often use 3-I-5-NBC .[1][2] The amide bond is formed first. Subsequently, the iodine handle allows for a "Suzuki Scan"—coupling a library of 20-50 boronic acids to the 5-position to probe a hydrophobic pocket in the target protein. Once the optimal biaryl group is identified, the iodine is no longer needed, and the specific derivative is resynthesized or the group is dehalogenated.

Safety & Handling

  • Hydrolysis Risk: Both compounds react violently with water to release

    
     gas.[1] All glassware must be flame-dried or oven-dried.[1]
    
  • Energetic Potential: While mono-nitro compounds are generally stable, they should not be subjected to extreme heat (>200°C) or shock.[1][2] The addition of Iodine adds mass but does not significantly increase explosion risk compared to polynitro compounds.

  • Lachrymator: Acid chlorides are potent lachrymators.[1] Handle only in a functioning fume hood.

References

  • Hammett Substituent Constants : Hansch, C.; Leo, A.; Taft, R. W.[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195.[1][2] Link[1][2]

  • Acid Chloride Synthesis : Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press, 2012.[1][2] (General reference for

    
     mechanism).
    
  • Palladium-Catalyzed Coupling on Nitro-Arenes : Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chem. Rev. 1995, 95, 2457-2483.[1][2] Link[1][2]

  • 3,5-Disubstituted Benzoyl Chlorides in MedChem : Roughley, S. D., & Jordan, A. M.[2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011.[2] (Context on solubility and SAR scans).

Technical Comparison: Distinguishing 3-Iodo-5-nitrobenzoyl Chloride from its Hydrolyzed Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 3-Iodo-5-nitrobenzoyl Chloride from Hydrolyzed Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

In the synthesis of peptide mimetics and high-value pharmaceutical intermediates, This compound (CAS 1261680-92-5) is a critical electrophile.[1][2] However, its high reactivity renders it susceptible to rapid hydrolysis upon exposure to atmospheric moisture, converting it to the significantly less reactive 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3) .[1][2]

Failure to distinguish between the active acyl chloride and its hydrolyzed acid leads to failed couplings, stoichiometric errors, and difficult purifications. This guide outlines the definitive analytical protocols to differentiate these two species, prioritizing methods that avoid in situ hydrolysis during analysis.

Chemical Identity & Properties

FeatureCompound A: Acyl Chloride Compound B: Hydrolyzed Acid
Name This compound 3-Iodo-5-nitrobenzoic acid
CAS Number 1261680-92-56313-17-3
Structure Ar-COClAr-COOH
Reactivity High (Electrophilic)Low (Nucleophilic only if deprotonated)
Solubility Soluble in DCM, Toluene, dry THFSoluble in aqueous base, MeOH, DMSO
Melting Point Low melting solid / Semi-solid*High melting solid (>140°C)**

*Based on structural analogs (e.g., 3-chloro-5-nitrobenzoyl chloride), the chloride often exists as a low-melting solid or oil, whereas the acid is a crystalline solid. **The acid's high lattice energy typically results in a melting point significantly higher than the chloride.[1][2]

The Mechanism of Failure (Hydrolysis)

Understanding the degradation pathway is essential for proper handling. The acyl chloride undergoes nucleophilic acyl substitution with ambient moisture.

Hydrolysis Cl 3-Iodo-5-nitrobenzoyl Chloride (Electrophile) Tetra Tetrahedral Intermediate Cl->Tetra + H₂O (Fast) H2O H₂O (Nucleophile) H2O->Tetra Acid 3-Iodo-5-nitrobenzoic Acid (Stable Product) Tetra->Acid - Cl⁻ HCl HCl (Gas/Byproduct) Tetra->HCl

Figure 1: Hydrolysis pathway.[1][2][3] The reaction is autocatalytic as generated HCl can further catalyze degradation in the presence of moisture.

Analytical Protocols

Method A: FT-IR Spectroscopy (The "Quick Check")

Status: Gold Standard for Rapid Purity Assessment.[1][2] Why: It is non-destructive and requires no solvent that could induce hydrolysis.[1]

  • Protocol:

    • Place a small amount of neat sample on the ATR crystal (Diamond or ZnSe).

    • Acquire spectrum (4000–600 cm⁻¹).

    • Critical Analysis: Focus on the Carbonyl (C=O) and Hydroxyl (O-H) regions.

RegionAcyl Chloride SignalCarboxylic Acid Signal
C=O[1][2] Stretch ~1770–1790 cm⁻¹ (Sharp)Shifted higher due to Cl electronegativity.~1690–1710 cm⁻¹ (Broad)Lower frequency due to H-bonding dimerization.[1][2]
O-H Stretch Absent 2500–3300 cm⁻¹ (Very Broad)Characteristic "bearded" shape of carboxylic acids.
Method B: Proton NMR (The Definitive Structural Proof)

Status: Quantitative Purity Determination. Precaution: You must use anhydrous CDCl₃ or DMSO-d₆.[1][2] If the solvent is wet, the chloride will hydrolyze in the tube during acquisition, giving a false negative.

  • Protocol:

    • Dry CDCl₃ over activated 4Å molecular sieves for 24 hours.

    • Prepare sample in a glovebox or under N₂ flow.[1]

    • Acquire ¹H NMR immediately.[1]

  • Diagnostic Signals:

    • Acid Chloride: Shows only aromatic protons (3 signals in the aromatic region ~8.0–9.0 ppm). No exchangeable protons.

    • Carboxylic Acid: Shows aromatic protons PLUS a broad singlet downfield at 10.0–13.0 ppm (COOH).[4]

    • Water Scavenging: If the sample is the acid, the residual water peak in CDCl₃ (~1.56 ppm) often broadens or shifts downfield due to exchange.

Method C: Chromatography (TLC/HPLC) – The "Quench" Technique

Status: WARNING. Direct injection of acyl chloride is unreliable. Why: The acyl chloride reacts with the silica (acidic/wet) or the mobile phase (methanol/water), changing its R_f or retention time during the run.

Correct Protocol (Derivatization):

  • Sampling: Take 10 mg of the test sample.

  • Quench: Add 0.5 mL of dry Methanol (with 1 drop of Et₃N).

  • Reaction: The Acyl Chloride converts instantly to the Methyl Ester . The Acid remains as the Acid .

  • Analysis: Run TLC/HPLC.

    • Result A (Pure Chloride): You see a single peak/spot corresponding to the Methyl Ester (usually less polar, higher R_f than acid).

    • Result B (Pure Acid): You see a single peak/spot corresponding to the Acid (more polar, lower R_f).

    • Result C (Mixture): Two distinct spots/peaks.[4][5]

Decision Matrix for Routine Analysis

Use this workflow to determine the state of your reagent before committing it to a high-value synthesis.

DecisionTree Start Start: Unknown Sample IR Step 1: ATR-FTIR (Neat Solid/Oil) Start->IR CheckCO Check C=O Region IR->CheckCO HighCO Peak > 1770 cm⁻¹ No OH Stretch CheckCO->HighCO Sharp peak LowCO Peak ~1700 cm⁻¹ Broad OH Stretch CheckCO->LowCO Broad peak NMR Step 2: ¹H NMR (Anhydrous CDCl₃) HighCO->NMR Verify Purity ResultAcid CONFIRMED: 3-Iodo-5-nitrobenzoic Acid LowCO->ResultAcid Hydrolyzed CheckCOOH Check 10-13 ppm NMR->CheckCOOH NoPeak No Signal > 10 ppm CheckCOOH->NoPeak Absent Peak Broad Singlet > 10 ppm CheckCOOH->Peak Present ResultCl CONFIRMED: This compound NoPeak->ResultCl Peak->ResultAcid

Figure 2: Analytical Decision Matrix. Note that IR is the primary screen; NMR is the confirmatory step.

References

  • BenchChem. (2025). Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] this compound (CAS 1261680-92-5).[1][2][6] Retrieved from

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1][2] Retrieved from

  • ChemicalBook. (2024). 3,5-Dichlorobenzoyl chloride synthesis and properties. Retrieved from

Sources

carbon-13 NMR chemical shifts of 3-Iodo-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis:


C-NMR Structural Elucidation of 3-Iodo-5-nitrobenzoyl chloride 

Executive Summary: The Structural Fingerprint

In the synthesis of complex pharmaceutical intermediates, This compound represents a critical electrophilic building block.[1][2] Its structural validation is often complicated by the crowded aromatic region and the high moisture sensitivity of the acyl chloride moiety.

This guide provides a definitive comparative analysis of the


C-NMR chemical shifts of this compound against its primary precursor (3-Iodo-5-nitrobenzoic acid ) and structural analogs.[1][2] The goal is to equip researchers with the data necessary to distinguish the pure active reagent from hydrolyzed impurities.

Comparative Spectral Analysis

The following data compares the target molecule against its metabolic precursor (the acid) and a structural analog (3-nitrobenzoyl chloride) to establish additivity rules.

Table 1: Chemical Shift Assignments (ppm)

Note: Values for the target are calculated based on Substituent Chemical Shift (SCS) additivity rules derived from experimental analog data.

Carbon PositionTarget: this compound (Predicted, CDCl

)
Precursor: 3-Iodo-5-nitrobenzoic acid (Exp, DMSO-d

)
Analog: 3-Nitrobenzoyl chloride (Exp, CDCl

)
Diagnostic Significance
C=O[1][2] (Carbonyl) 167.5 ± 1.0 165.2167.2Primary Marker: The acyl chloride carbonyl is typically deshielded relative to the acid, though solvent effects (DMSO vs CDCl

) can compress this difference.
C-NO

(C-5)
148.5 148.2148.4Stable Marker: Minimal shift; confirms the integrity of the nitro group.[1]
C-I (C-3) 94.2 94.8N/AKey Shielding: The iodine atom causes a massive upfield shift (<100 ppm), unique to iodo-arenes.
C-Ipso (C-1) 136.0 134.5135.1The attachment point of the carbonyl.
C-Ortho (C-2) 141.8 140.5135.5Positioned between COCl and I; heavily deshielded by ortho-iodine effect.[1][2]
C-Ortho (C-6) 126.5 125.8127.5Positioned between COCl and NO

.
C-Para (C-4) 130.1 129.5130.8Positioned between I and NO

.
Critical Distinction: The "Hydrolysis Drift"

The most common failure mode in handling this compound is hydrolysis back to the acid.

  • Observation: If you observe a carbonyl peak shifting upfield toward 165 ppm (or broadening) and the appearance of a broad proton signal in the

    
    H-NMR (
    
    
    
    10 ppm), the sample has degraded.
  • Solvent Effect: The acid precursor is often insoluble in CDCl

    
    . A clear CDCl
    
    
    
    solution usually indicates the acid chloride; a suspension or precipitate often indicates hydrolysis to the acid.

Logical Assignment Workflow

The following decision tree illustrates the step-by-step logic for assigning the spectrum and validating sample purity.

NMR_Assignment Start Start: Acquire 13C Spectrum (CDCl3, Dry) Check_CO Check Carbonyl Region (160 - 170 ppm) Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Acid_Path ~165 ppm (or insoluble solid) Decision_CO->Acid_Path Upfield Shift Chloride_Path ~167-168 ppm (Clear solution) Decision_CO->Chloride_Path Target Range Hydrolysis CONCLUSION: Hydrolyzed to Acid Acid_Path->Hydrolysis Check_Iodo Locate C-I Peak (< 100 ppm) Chloride_Path->Check_Iodo Decision_Iodo Peak at ~94 ppm? Check_Iodo->Decision_Iodo Wrong_Sub CONCLUSION: Missing Iodine (Wrong SM) Decision_Iodo->Wrong_Sub No Confirm_Nitro Locate C-NO2 (~148 ppm) Decision_Iodo->Confirm_Nitro Yes Final_Valid VALIDATED STRUCTURE: This compound Confirm_Nitro->Final_Valid

Caption: Logical workflow for structural validation, prioritizing the carbonyl oxidation state and the unique iodine chemical shift.

Experimental Protocol: Moisture-Free Acquisition

To ensure the "Trustworthiness" of the data, the experimental setup must prevent in-situ hydrolysis of the acid chloride during the acquisition, which can take 30+ minutes for


C.
Reagents & Equipment
  • Solvent: CDCl

    
     (Deuterated Chloroform), 99.8% D.[2]
    
  • Stabilizer: Silver foil or molecular sieves (3Å).

  • Neutralizer: Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ).[2]
  • Tube: 5mm NMR tube, oven-dried at 110°C for >1 hour.

Step-by-Step Methodology
  • Solvent Pre-treatment:

    • Commercially available CDCl

      
       often contains traces of DCl (acid) and water.[2]
      
    • Action: Pass 10 mL of CDCl

      
       through a small plug of basic alumina or store over activated 3Å molecular sieves for 24 hours prior to use.[2] This neutralizes acidity that catalyzes hydrolysis.[2]
      
  • Sample Preparation:

    • Weigh 30-50 mg of this compound into a dry vial.

    • Add 0.6 mL of the pre-dried CDCl

      
      .
      
    • Critical Check: The solution should be clear. Turbidity implies the presence of the carboxylic acid (which is sparingly soluble in chloroform).

  • Acquisition:

    • Pulse Sequence: Standard proton-decoupled

      
      C (typically zgpg30 or equivalent).[1][2]
      
    • Scans: Minimum 256 scans (due to the lower sensitivity of quaternary carbons C-I, C-NO

      
      , and C=O).
      
    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-I, C-NO

      
      ) have long T1 relaxation times; a short delay will suppress their signal intensity, making them invisible.
      

Mechanistic Insight: Substituent Effects

Understanding why the peaks appear where they do allows for rapid troubleshooting of unexpected results.

  • The Iodine Effect (Heavy Atom Effect):

    • Normally, electronegative substituents deshield carbons (move them downfield).[2] Iodine is unique.[2] Due to the "Heavy Atom Effect" (spin-orbit coupling), the carbon directly attached to Iodine (C-3) is significantly shielded , appearing upfield at ~94 ppm.[1] This is the most distinct peak in the aromatic region.

  • The Nitro Effect:

    • The nitro group is strongly electron-withdrawing via both induction and resonance.[2] This severely deshields the attached carbon (C-5), pushing it to ~148 ppm.

  • The Acid Chloride Effect:

    • The -COCl group is electron-withdrawing.[1][2] However, compared to the acid (-COOH), the carbonyl carbon resonance is affected by the mesomeric donation of the Chlorine lone pair vs the Oxygen lone pair. The Cl donation is weaker, typically making the C=O slightly more deshielded (downfield) than the acid form in non-polar solvents.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative source for SCS additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for 3-nitrobenzoic acid and 3-nitrobenzoyl chloride analog data).[1][2]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link] (Standard for solvent impurity identification).[1][2]

  • Reich, H. J. (2023).[2] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1][2] [Link] (Reference for heavy atom shielding effects of Iodine).[1][2]

Sources

Comparative Electrophilicity of Substituted Benzoyl Chlorides: A Kinetic & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the electrophilic behavior of substituted benzoyl chlorides (


). Unlike simple aliphatic acyl chlorides, benzoyl chlorides exhibit a non-linear structure-reactivity relationship . While electron-withdrawing groups (EWGs) enhance electrophilicity via the classical addition-elimination mechanism (

), strong electron-donating groups (EDGs) trigger a mechanistic switch to a dissociative (

-like) pathway. This guide details the kinetic evidence, provides a robust conductometric protocol for rate determination, and analyzes the implications for selectivity in pharmaceutical synthesis.

Mechanistic Foundation: The Hammett Deviation

To understand the comparative reactivity of benzoyl chlorides, one must look beyond simple electrophilicity.[1] The reactivity follows a concave-up (V-shaped) Hammett plot , indicating two distinct mechanistic regimes based on the substituent (


).
The Dual-Pathway Model
  • Regime A: Nucleophilic Attack (Right Slope,

    
    ) 
    
    • Substituents: EWGs (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Mechanism: Associative (

      
      -like). The rate-determining step (RDS) is the nucleophilic attack of water/alcohol on the carbonyl carbon.
      
    • Electronic Effect: EWGs lower the LUMO energy of the carbonyl, increasing susceptibility to nucleophilic attack.

    • Observation: Rate increases as

      
       becomes more positive.
      
  • Regime B: Acylium Ion Formation (Left Slope,

    
    ) 
    
    • Substituents: Strong EDGs (e.g.,

      
      , 
      
      
      
      ).
    • Mechanism: Dissociative (

      
      -like). The RDS is the heterolytic cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.
      
    • Electronic Effect: EDGs stabilize the cationic intermediate via resonance donation.

    • Observation: Rate increases as

      
       becomes more negative.
      
Visualization of Mechanistic Pathways

BenzoylMechanism cluster_0 Hammett Slope (ρ) ≈ +2.5 cluster_1 Hammett Slope (ρ) ≈ -4.4 Start Substituted Benzoyl Chloride Inter1 Tetrahedral Intermediate Start->Inter1 Regime A (EWG) Nucleophilic Attack (RDS) Inter2 Acylium Ion (Resonance Stabilized) Start->Inter2 Regime B (EDG) C-Cl Ionization (RDS) Product1 Carboxylic Acid + HCl Inter1->Product1 Elimination of Cl- Product2 Carboxylic Acid + HCl Inter2->Product2 Fast Capture

Figure 1: Dual mechanistic pathways for benzoyl chloride hydrolysis. The dominant path depends on the electronic nature of the substituent.

Comparative Reactivity Data

The following table synthesizes kinetic data for the hydrolysis of substituted benzoyl chlorides in aqueous acetone. Note the "U-shaped" reactivity profile where both strong EWGs and strong EDGs react faster than the unsubstituted parent, but for different reasons.

Table 1: Relative Rates of Hydrolysis (


) and Hammett Constants 
Substituent (

)

Constant
Relative Rate (

)
Dominant MechanismElectronic Driver

+0.78High (>100) AssociativeStrong Inductive/Resonance Withdrawal (LUMO lowering)

+0.37Moderate (~10) AssociativeInductive Withdrawal

+0.23Low (~2) AssociativeWeak Deactivation (Inductive > Resonance)

(Parent)
0.001.0 AssociativeBaseline Electrophilicity

-0.17Low (<1.0) Mixed/TransitionWeak Donation reduces electrophilicity

-0.27High (>100) DissociativeResonance Stabilization of Acylium Cation

-0.83Very High (>1000) DissociativeStrong Resonance Stabilization

Critical Insight: When designing acylation reactions,


 benzoyl chloride is highly reactive in solvolysis but may be sluggish in non-polar solvents where the acylium ion cannot form. Conversely, 

benzoyl chloride remains highly reactive across all conditions due to intrinsic electrophilicity.

Experimental Protocol: Conductometric Rate Determination

To verify the reactivity of a specific benzoyl chloride derivative, the Conductometric Method is the gold standard. It relies on the fact that the reaction produces HCl, increasing the conductivity of the solution linearly with conversion.[2]

Reagents & Equipment[4]
  • Solvent: Acetone/Water mixture (typically 95:5 or 90:10 v/v). High acetone content ensures solubility of the organic substrate.

  • Substrate: 0.1 M solution of the substituted benzoyl chloride in dry acetone.

  • Apparatus: Digital Conductometer with a dip-type conductivity cell (

    
    ), thermostated water bath (
    
    
    
    ), magnetic stirrer.
Step-by-Step Workflow
  • Baseline Stabilization:

    • Place 45 mL of the Acetone/Water solvent in the reaction vessel.

    • Equilibrate in the thermostat bath for 15 minutes.

    • Insert the conductivity probe and start stirring. Record baseline conductance (

      
      ).
      
  • Reaction Initiation:

    • Rapidly inject 0.5 mL of the benzoyl chloride stock solution using a micropipette.

    • Start the timer (

      
      ) immediately upon injection.
      
  • Data Acquisition:

    • Record conductance (

      
      ) every 30 seconds for the first 10 minutes, then every minute.
      
    • Continue until the conductance stabilizes (Infinity reading,

      
      ). This typically takes 10–15 half-lives.
      
  • Calculation:

    • The reaction follows pseudo-first-order kinetics (water is in excess).

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
Experimental Logic Visualization

ConductometryProtocol Setup Thermostat Bath (25°C) Solvent: Acetone/Water Inject Inject Substrate (Start t=0) Setup->Inject Monitor Monitor Conductance (G) (Formation of H+ and Cl-) Inject->Monitor Hydrolysis Reaction Data Plot ln(G_inf - G_t) vs Time Monitor->Data Data Logging Result Calculate Rate Constant (k) Data->Result Linear Regression

Figure 2: Workflow for conductometric determination of hydrolysis kinetics.

Practical Implications for Drug Development

In medicinal chemistry, selecting the right benzoyl chloride is crucial for chemoselectivity .

  • Case 1: Selective Acylation of Primary vs. Secondary Amines.

    • Use

      
       or 
      
      
      
      benzoyl chloride
      . These are "moderately" reactive. The lower electrophilicity allows the more nucleophilic primary amine to react exclusively, avoiding bis-acylation.
  • Case 2: Reacting with Poor Nucleophiles (e.g., Anilines).

    • Use

      
       benzoyl chloride . The high intrinsic electrophilicity (Regime A) is required to overcome the poor nucleophilicity of the aniline.
      
  • Case 3: Friedel-Crafts Acylation.

    • 
       benzoyl chloride  is an excellent substrate for Friedel-Crafts despite its low "electrophilicity" towards neutral nucleophiles. The methoxy group stabilizes the acylium ion intermediate required for the electrophilic aromatic substitution mechanism.
      

References

  • Dalal Institute. Substituent and Reaction Constants. Retrieved from

  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. Retrieved from

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from

  • University of Northern Iowa. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from

  • Poznan University of Technology. Kinetics of Benzoyl Chloride Hydrolysis (Lab Manual). Retrieved from

Sources

Validating 3-Iodo-5-nitrobenzoyl Chloride & Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselective Challenge

3-Iodo-5-nitrobenzoyl chloride (CAS: 1261640-59-8) is a high-value scaffold in drug discovery. The 3-iodo group serves as a handle for Suzuki/Sonogashira couplings, while the 5-nitro group acts as a masked amine. However, the acid chloride functionality is the "critical failure point." It is highly moisture-sensitive, rapidly hydrolyzing back to the starting material, 3-iodo-5-nitrobenzoic acid.

This guide compares the three primary validation methodologies—Vibrational Spectroscopy (IR) , Nuclear Magnetic Resonance (NMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) . It argues that while LC-MS is the industry standard for identity, it fails to detect hydrolysis in situ. Therefore, a hybrid approach using IR for conversion monitoring and "Quench-LCMS" for purity profiling is the superior protocol.

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the efficacy of standard analytical techniques specifically for differentiating the reactive Acid Chloride (Product) from the Hydrolyzed Acid (Impurity).

Table 1: Performance Matrix of Validation Techniques
FeatureFT-IR (Solid State/ATR) 1H NMR (Solution) LC-MS (Quench Method)
Primary Utility Instant Conversion Check Structural ConnectivityPurity & Mass Confirmation
Differentiation Excellent (Shift >90 cm⁻¹)Moderate (Minor aromatic shifts)Indirect (Must derivatize)
Speed < 2 Minutes15–30 Minutes30–60 Minutes
Sample Risk Low (Non-destructive)High (Hydrolysis in CDCl₃)High (Hydrolysis on column)
Key Signal ~1790–1810 cm⁻¹ (C=O) Lack of broad –COOH peak[M+CH₃O]⁺ (Methyl Ester)
Verdict Preferred for Process Control Secondary ConfirmationPreferred for QC/Release

Part 2: Detailed Experimental Protocols

Protocol A: The "Quench" Method for LC-MS Validation

Principle: Acid chlorides are too reactive for direct reverse-phase chromatography (they hydrolyze on the column, yielding the acid peak). You must chemically trap the species as a stable methyl ester to prove it existed as a chloride.

Reagents:

  • Analyte: Crude this compound

  • Quench Solvent: HPLC-grade Methanol (anhydrous preferred)

  • Base: Pyridine or Triethylamine (optional, accelerates reaction)

Step-by-Step Workflow:

  • Sampling: Take a 5 µL aliquot of your reaction mixture (or ~1 mg of solid).

  • The Quench: Dissolve immediately in 500 µL of Methanol .

    • Mechanism:[1][2][3]

      
      
      
    • Note: If the sample was already the carboxylic acid (hydrolyzed), it will not react with MeOH rapidly without a catalyst.

  • Incubation: Vortex for 30 seconds. Let stand for 5 minutes.

  • Dilution: Dilute 1:10 with 50% Acetonitrile/Water (0.1% Formic Acid).

  • Analysis: Inject onto LC-MS.

    • Success Criteria: Observation of the Methyl Ester mass (

      
       Da).
      
    • Failure Criteria: Observation of the Carboxylic Acid mass (indicates the chloride never formed or had already hydrolyzed before the quench).

Protocol B: FT-IR Process Monitoring (The "Gold Standard")

Principle: The carbonyl stretching frequency is highly sensitive to the electron-withdrawing nature of the leaving group. Chloride is more electronegative than OH, shifting the frequency significantly higher.

Step-by-Step Workflow:

  • Blank: Run a background scan of the ATR crystal (Diamond/ZnSe).

  • Reference: Run the starting material (3-Iodo-5-nitrobenzoic acid). Note the C=O stretch at ~1690–1710 cm⁻¹ .[4]

  • Sample: Place a small amount of the acid chloride product on the crystal.

    • Critical: Do this quickly to avoid atmospheric hydrolysis.

  • Interpretation: Look for the appearance of a sharp, new band at 1790–1810 cm⁻¹ .

    • Validation: Disappearance of the 1710 cm⁻¹ band confirms full conversion.

Part 3: Scientific Grounding & Data Interpretation

Mechanistic Logic: Why the Signals Shift

The validation relies on the inductive effect . The chlorine atom in the acid chloride pulls electron density away from the carbonyl carbon more strongly than the hydroxyl group in the acid.

  • IR Consequence: The C=O bond becomes stiffer (higher bond order character), increasing the vibrational frequency to ~1800 cm⁻¹.

  • NMR Consequence: The aromatic protons ortho to the carbonyl group become more deshielded (shifted downfield) in the acid chloride compared to the acid, typically by 0.1–0.3 ppm.

Expected Data Values

Target Molecule: this compound (


)
Molecular Weight:  311.46  g/mol 
Detection ModeExpected Signal (Acid Chloride)Comparison (Starting Acid)
MS (ESI+) 308 m/z (as Methyl Ester*)294 m/z (Parent Acid)
IR (ATR) 1795–1810 cm⁻¹ (Sharp)1690–1715 cm⁻¹ (Broad)
1H NMR No exchangeable protonBroad singlet at >11 ppm (COOH)

*Note: The mass 308 corresponds to the methyl ester formed during the methanol quench (Protocol A).

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating reactive intermediates, highlighting the "False Negative" trap of hydrolysis.

ValidationWorkflow Start Crude Reaction Mixture (this compound) MethodChoice Select Validation Method Start->MethodChoice IR FT-IR (ATR) (Solid State) MethodChoice->IR Fast/In-situ Direct_Inj Direct Injection (Reverse Phase) MethodChoice->Direct_Inj Incorrect Quench Methanol Quench (Derivatization) MethodChoice->Quench Correct MS Prep IR_Result Band @ ~1800 cm⁻¹? (No 1710 cm⁻¹) IR->IR_Result Valid_IR CONFIRMED Active Acid Chloride IR_Result->Valid_IR Yes Hydrolysis Hydrolysis on Column (Converts to Acid) Direct_Inj->Hydrolysis False_Neg FALSE NEGATIVE (Detects Acid Mass) Hydrolysis->False_Neg MethylEster Forms Methyl Ester (Stable) Quench->MethylEster MS_Result Detect Mass [M+14]? MethylEster->MS_Result Valid_MS CONFIRMED (Indirectly) MS_Result->Valid_MS Yes

Caption: Decision tree for validating reactive acid chlorides. Note the critical failure path (Red) where direct injection leads to false identification of the starting material.

References

  • Sigma-Aldrich. Product Specification: 3-Iodo-5-nitrobenzoic acid (Precursor). Retrieved from

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Source for Carbonyl IR frequency shifts: Acid Halides vs Acids).
  • Waters Corporation. Guidelines for LC-MS Sample Preparation: Handling Reactive Intermediates. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: this compound. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Characterization Guide: 3-Iodo-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1261640-59-8 | Formula: C₇H₃ClINO₃ | MW: 311.46 g/mol [1]

Executive Summary & Strategic Utility

3-Iodo-5-nitrobenzoyl chloride represents a high-value "trifunctional" scaffold in medicinal chemistry, distinct from its common analogs like 3,5-dinitrobenzoyl chloride or 3-nitrobenzoyl chloride.[1] Its utility lies in its orthogonal reactivity profile :

  • Acyl Chloride: Immediate electrophilic attachment to amines/alcohols.[1]

  • Aryl Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without affecting the nitro group.[1]

  • Nitro Group: A latent amine precursor, reducible after the scaffold is assembled.[1]

This guide provides the critical elemental analysis (EA) data required to validate the integrity of this moisture-sensitive reagent and compares its handling against standard alternatives.

Elemental Analysis (EA) Data: Purity & Quality Control

For acid chlorides, Elemental Analysis is not just about identity; it is the primary method for detecting hydrolysis .[1] The conversion of the acid chloride back to the carboxylic acid (due to atmospheric moisture) results in a distinct shift in carbon/hydrogen ratios and the total loss of chlorine.[1]

Theoretical vs. Hydrolyzed Comparison

Use the table below to interpret your EA results. A drop in Chlorine content is the "Canary in the coal mine" for shelf-life degradation.[1]

ElementTarget: this compound (Theoretical)Impurity: 3-Iodo-5-nitrobenzoic acid (Hydrolysis Product)Delta (Indication of degradation)
Formula C₇H₃ClINO₃ C₇H₄INO₄ -
Carbon 26.99% 28.69%↑ +1.70% (False increase)
Hydrogen 0.97% 1.38%↑ +0.41%
Nitrogen 4.50% 4.78%↑ +0.28%
Chlorine 11.38% 0.00% ↓ -11.38% (CRITICAL)
Iodine 40.74% 43.34%↑ +2.60%

QC Rule of Thumb: If your experimental Chlorine value falls below 11.0% , the sample has likely undergone >3% hydrolysis.[1] Recrystallization or re-chlorination (SOCl₂) is required.[1]

Comparative Performance Guide

Why choose the 3-Iodo variant over cheaper alternatives?

FeatureThis compound 3,5-Dinitrobenzoyl chloride 3-Bromo-5-nitrobenzoyl chloride
Primary Use Scaffold construction (Linker)Derivatization (HPLC labeling)Scaffold construction
C-C Coupling Excellent (Suzuki/Sonogashira at RT)Poor (Requires SNAr or reduction)Good (Requires higher temp/catalyst load)
Solubility Moderate (DCM, THF)High (DCM, THF, Pyridine)Moderate
Stability Moisture SensitiveMoisture SensitiveMoisture Sensitive
Cost High (

$)
Low ($)Medium (

)
Decision Logic: Reactivity Pathways

The following diagram illustrates the orthogonal chemical pathways available only to the Iodo-variant, justifying its use in complex drug synthesis.

ReactivityPathways Start 3-Iodo-5-nitrobenzoyl Chloride Path1 Amide Coupling (Nucleophilic Acyl Subst.) Start->Path1 Step 1: R-NH2 (Fast, <1h) Intermediate Stable Amide Intermediate Path1->Intermediate Path2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Path2 Step 2: Ar-B(OH)2 (Iodine specific) FinalScaffold Functionalized Biaryl Scaffold Path2->FinalScaffold Path3 Nitro Reduction (Fe/HCl or H2/Pd) FinalScaffold->Path3 Step 3: Late stage functionalization

Caption: Orthogonal synthetic workflow. The Iodine handle allows for C-C bond formation (Step 2) after the amide bond is established, a pathway not possible with 3,5-dinitro analogs.[1]

Experimental Protocols

A. Synthesis from Carboxylic Acid

If commercial stock is degraded (low Cl% in EA), regenerate the acid chloride using this standard protocol.

Reagents:

  • 3-Iodo-5-nitrobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (5.0 eq) - Excess serves as solvent[1]

  • DMF (Catalytic, 2-3 drops)[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).

  • Addition: Add the carboxylic acid solid. Carefully add SOCl₂.[1] Add catalytic DMF (gas evolution will occur immediately).[1]

  • Reflux: Heat to reflux (75°C) for 3–4 hours until the solution is clear and gas evolution ceases.

  • Isolation: Distill off excess SOCl₂ under reduced pressure.

  • Purification: Add dry Toluene (10 mL) and evaporate again (azeotropic removal of residual SOCl₂).

  • Yield: The product is usually a yellow/tan solid.[1] Yields are typically quantitative (>95%).[1]

B. QC Validation Workflow

Before committing this expensive reagent to a synthesis, validate it.[1][2]

QC_Workflow Sample Batch Sample Visual Visual Inspection (Is it a liquid?) Sample->Visual Discard Discard/Regenerate (Hydrolyzed) Visual->Discard Yes (Melting) EA_Test Elemental Analysis (Chlorine %) Visual->EA_Test No (Solid) Decision Cl > 11.0%? EA_Test->Decision Decision->Discard No (<10%) Use Approve for Synthesis Decision->Use Yes Recryst Recrystallize (Hexane/DCM) Decision->Recryst No (10-11%) Recryst->EA_Test

Caption: Quality Control Decision Matrix. Visual inspection is the first line of defense; acid chlorides often melt or become gummy upon hydrolysis.[1]

Handling & Stability

  • Storage: Store at +4°C or -20°C under Argon/Nitrogen.

  • Container: Tightly sealed glass with Parafilm.[1] Do not use cork or rubber septa for long-term storage (HCl vapors degrade them).[1]

  • Quenching: Quench excess reagent with Methanol (forms the methyl ester) before disposal.[1] Do not quench directly with water (violent exotherm).[1]

References

  • Compound Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12389335 (Analogous structure search). Retrieved from .[1]

  • Synthesis Methodology: Cohen, J. B., & Armes, H. P. (1905).[1] The preparation of acid chlorides. Journal of the Chemical Society, Transactions.[1] (General protocol for nitrobenzoyl chlorides).

  • Application Context: LookChem Product Record: this compound (CAS 1261640-59-8).[1][3] Retrieved from .[1]

  • Comparative Chemistry: Sigma-Aldrich Product Specification, 3-Nitrobenzoyl chloride (CAS 121-90-4). Retrieved from .[1]

Sources

Safety Operating Guide

3-Iodo-5-nitrobenzoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 3-Iodo-5-nitrobenzoyl chloride as a Water-Reactive , Corrosive , and Lachrymatory agent.

Do NOT dispose of this compound down the drain.[1] Do NOT place unquenched material directly into aqueous waste drums.

This guide outlines the protocol for the safe deactivation (quenching) and disposal of this compound. Due to the presence of the iodine and nitro groups, the final waste stream must be classified as Halogenated Organic Waste .

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the chemical behavior that dictates the safety protocol.

PropertySpecificationOperational Implication
CAS Number 25771-33-7Use for specific waste profiling.
Functional Groups Acid Chloride (-COCl), Nitro (-NO2), Iodo (-I)-COCl: Reacts violently with water/moisture to release HCl gas.-NO2: Thermal sensitivity; avoid heating.-I: Mandates "Halogenated" waste stream.[2]
Reactivity High (Hydrolysis)

Reaction is exothermic and generates corrosive gas.
Physical State Solid (typically yellow/tan powder)Dust inhalation risk; lachrymator (induces tears).

Disposal Decision Matrix

Select the appropriate workflow based on the quantity and state of the material.

DisposalWorkflow Start Waste Generation: This compound Decision Assess Quantity & Condition Start->Decision QuenchPath Option A: Controlled Quenching (Recommended for Lab Scale < 50g) Decision->QuenchPath Loose solid / Small scale DirectPath Option B: Direct Disposal (Large Scale or Old/Caked Bottles) Decision->DirectPath Caked solid / >50g Dissolve Step 1: Dissolve in DCM or Toluene (Prevent clumping) QuenchPath->Dissolve Hydrolyze Step 2: Slow addition to Ice Water/Base (Controlled Hydrolysis) Dissolve->Hydrolyze Neutralize Step 3: Adjust pH to 6-8 (Neutralize HCl) Hydrolyze->Neutralize WasteStreamA Final Stream: Halogenated Solvent Waste Neutralize->WasteStreamA Pack Step 1: Double Bag / Overpack DirectPath->Pack Label Step 2: Label 'Water Reactive' & 'Corrosive' Pack->Label WasteStreamB Final Stream: Lab Pack (Incineration) Label->WasteStreamB

Figure 1: Decision tree for determining whether to quench the compound or utilize direct lab-pack disposal.

Detailed Protocol: Controlled Quenching (Option A)

Scope: For loose solids or reaction mixtures < 50g. This is the preferred method to eliminate reactivity prior to waste storage.

Prerequisites
  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, working fume hood.

  • Solvents: Dichloromethane (DCM) or Toluene (to dissolve the solid).

  • Quenching Agent: Ice, Water, saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
Step-by-Step Procedure
  • Solvation (The "Anti-Clump" Step):

    • Do not dump the solid powder directly into water. It will form a "gummy" outer shell of hydrolyzed acid, protecting a core of reactive acid chloride that can burst later.

    • Dissolve the this compound in a minimal amount of Dichloromethane (DCM). This ensures homogenous reaction rates.

  • Controlled Hydrolysis:

    • Prepare a beaker with crushed ice and a small amount of water in the fume hood.

    • Slowly add the DCM solution to the ice mixture while stirring vigorously.

    • Observation: You may see white fog (HCl gas) or bubbling. The ice controls the exotherm.

  • Neutralization:

    • Once the addition is complete and the mixture is cool, slowly add 10% NaOH or Saturated Sodium Bicarbonate.

    • Caution: If using Bicarbonate, expect significant foaming (

      
       evolution). Add dropwise.
      
    • Check pH.[3] Continue adding base until pH is between 6 and 9.

  • Final Waste Transfer:

    • The mixture now contains the hydrolyzed product (Sodium 3-iodo-5-nitrobenzoate), DCM, and water.

    • Transfer the entire mixture to a waste container labeled "Halogenated Solvent Waste."

    • Note: Do not attempt to separate the layers.[4] The Iodine content mandates the halogenated stream regardless of the aqueous phase.

Detailed Protocol: Direct Disposal (Option B)

Scope: For old, caked bottles, large quantities (>50g), or if you lack the facilities to quench safely.

  • Container Inspection: Ensure the original container is tightly capped. If the cap is compromised, place the entire bottle into a larger, sealable polyethylene jar (overpack).

  • Labeling: Apply a hazardous waste label with the following specifications:

    • Chemical Name: this compound.

    • Hazards: Corrosive, Water Reactive, Toxic.

    • Codes: D002 (Corrosive), D003 (Reactive).

  • Segregation: Store in a Satellite Accumulation Area (SAA) separate from aqueous wastes and bases.

  • Disposal: Hand off to your EHS hazardous waste hauler as a "Lab Pack" for incineration.

Empty Container Management (RCRA Compliance)

An "empty" bottle of an acid chloride is not trash until it is RCRA Empty .

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent Waste container.

  • Defacement: Deface the label and mark the bottle as "Empty."

  • Glass Disposal: Discard the clean, dry bottle in the broken glass/sharps container (or glass recycling if permitted by local EHS).

Emergency Contingencies

ScenarioResponse Protocol
Spill (Solid) Do not use wet paper towels. Cover with dry sand or specialized "Acid Neutralizing" absorbent. Scoop into a bag; label as hazardous waste.
Skin Contact Brush off dry powder immediately. Flush with water for 15 minutes. The hydrolysis on skin produces HCl—burns may be delayed but severe.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention (pulmonary edema risk from HCl).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Personal protective equipment for handling 3-Iodo-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Iodo-5-nitrobenzoyl chloride Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

This compound is not merely a corrosive solid; it is a moisture-sensitive generator of hydrochloric acid (HCl) gas.[1] While the nitro and iodo moieties contribute to systemic toxicity and potential sensitization, the immediate acute threat is the acyl chloride functionality .

Upon contact with mucosal membranes or atmospheric moisture, this compound hydrolyzes rapidly. The resulting HCl mist causes severe respiratory irritation and ocular damage, while the parent acid can cause deep tissue burns.

The Critical Insight: Standard laboratory nitrile gloves often provide a false sense of security. While effective against the solid powder, they are permeable to the solvents typically used with this reagent (DCM, THF) within minutes. Once dissolved, the corrosive agent can permeate the glove and become trapped against the skin, causing "occlusion burns" that are often not felt until tissue damage has occurred.

The Barrier Strategy: PPE Selection

This protocol uses a "Task-Based" PPE selection matrix. Do not default to a single standard; adapt based on the state of matter.

PPE Decision Matrix

PPE_Matrix Start Start: Define Task State State of Reagent? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Solution Solution Handling (Dissolved in DCM/THF) State->Solution Resp_Solid Respiratory: Fume Hood (Mandatory) Solid->Resp_Solid Hand_Solid Hands: Double Nitrile (4 mil minimum) Solid->Hand_Solid Resp_Sol Respiratory: Fume Hood + Sash lowered <18 inches Solution->Resp_Sol Hand_Sol Hands: Laminate Barrier (Silver Shield®) under Nitrile Solution->Hand_Sol

Figure 1: Task-based PPE selection workflow. Note the escalation in glove requirements when the reagent is in solution.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. Hydrolysis creates HCl mist which behaves like a gas; unsealed eyewear allows vapors to bypass the lens and contact the cornea.
Dermal (Body) Lab Coat + Chemical Apron The high density of the iodine atom makes the solid heavy; dust settles quickly but spills are difficult to sweep. A rubberized or Tyvek apron prevents dust embedment in cotton lab coats.
Dermal (Hand - Solid) Double Nitrile (4-8 mil) Sufficient for dry solid. The outer glove is sacrificial; change immediately if contaminated to prevent incidental permeation.
Dermal (Hand - Solution) Laminate (Silver Shield/4H) CRITICAL: If using Dichloromethane (DCM) or THF, nitrile breaks down in <5 minutes. You must wear a laminate liner under a nitrile outer glove for dexterity.
Respiratory Fume Hood (Face Velocity >100 fpm) Do not use a benchtop snorkel. The hydrolysis reaction is exothermic and generates buoyant acid fumes that require active capture.
Operational Protocol: From Storage to Reaction
A. Storage and Stability
  • Environment: Store under inert gas (Argon/Nitrogen) in a desiccator or flammables cabinet.

  • The "Crust" Hazard: Acid chlorides often form a crust of hydrolyzed acid around the cap.

    • Action: Never force a stuck cap. The friction can generate heat or snap the glass. Use a heat gun gently on the neck (not the liquid) or a strap wrench.

    • Verification: Check the color.[2][3][4] this compound should be yellow/tan. If white crust is visible inside the bulk container, significant hydrolysis has occurred; titrate before use.

B. Weighing and Transfer (The "Dry" Technique)
  • Preparation: Tare your flask containing a stir bar and a septum before adding the solid.

  • Transfer: Move the bulk container into the fume hood. Do not weigh on an open benchtop balance.

  • The Funnel Trap: Use a wide-mouth powder funnel.

    • Pro-Tip: Static electricity can cause this powder to "jump." Use an anti-static gun or wipe the funnel with a dryer sheet (outside surface) prior to use.

  • Solvent Addition: Add solvent (DCM/THF) through the septum via syringe to avoid opening the flask to atmospheric moisture.

C. Reaction Monitoring
  • TLC Sampling: Do not take an aliquot and expose it to air. The acid chloride will hydrolyze to the carboxylic acid on the TLC plate, giving a misleading baseline spot.

  • Quench-TLC: Take a mini-aliquot (1 drop) and quench it in a vial of Methanol before spotting. This converts the acid chloride to the methyl ester, which is stable and distinct on TLC.

Disposal and Quenching (The "Kill" Step)

Improper disposal of acid chlorides is a leading cause of laboratory waste container explosions. Never place unquenched acid chlorides directly into a waste drum.

Quenching Workflow

Quench_Flow Waste Reaction Waste (Acid Chloride) Ice Ice/Water Bath (0°C) Waste->Ice Cool First Base Slow Addition of 10% NaHCO3 or NaOH Ice->Base Dropwise Addition Check Check pH (Target pH 7-9) Base->Check Settle Allow to Stand (Gas evolution stops) Check->Settle Wait 30 mins Bin Halogenated Waste Settle->Bin

Figure 2: Controlled hydrolysis and neutralization workflow.

Step-by-Step Quenching:

  • Cool: Place the reaction flask or waste beaker in an ice bath. The hydrolysis is exothermic.[1]

  • Dilute: Add a non-reactive solvent (e.g., dilute with more DCM) if the mixture is thick.

  • Hydrolyze: Slowly add water dropwise. You will see vigorous bubbling (HCl release).

  • Neutralize: Once the initial exotherm subsides, slowly add 10% Sodium Bicarbonate or Sodium Hydroxide.

    • Warning: Bicarbonate releases CO2. Ensure the vessel is open to prevent pressurization.

  • Verify: Check pH. It should be neutral or slightly basic.

  • Disposal: Pour into the Halogenated Organic Waste stream (due to the Iodine and Chlorine content).

Emergency Response
ScenarioImmediate Action
Skin Contact Brush, then Flush. If solid, brush off gently before applying water (reacting large amounts of solid on skin generates heat). Then flush with water for 15 minutes.
Eye Contact Immediate Irrigation. Flush for 15 minutes.[5] Hold eyelids open. Time is tissue—seconds matter.
Spill (Solid) Cover with dry sand or spill pads. Do not use water.[6][7] Scoop into a container and quench in a fume hood.
Spill (Liquid) Absorb with vermiculite. Treat as an acid spill.[3][8] Neutralize the residue with weak base after bulk removal.
References
  • University of California, Los Angeles (UCLA) EHS. SOP: Acyl Chlorides. Retrieved from [Link]

Sources

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